molecular formula C11H16ClN B262800 N-(4-chlorobenzyl)-2-methylpropan-2-amine CAS No. 46234-01-9

N-(4-chlorobenzyl)-2-methylpropan-2-amine

Cat. No.: B262800
CAS No.: 46234-01-9
M. Wt: 197.7 g/mol
InChI Key: GICVKQRXOJHCOJ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-methylpropan-2-amine is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICVKQRXOJHCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358612
Record name STK513469
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46234-01-9
Record name STK513469
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(2-chloroethyl)-N-nitroso-N'-(2-hydroxyethyl)urea (CAS: 96806-34-7): Properties, Hazards, and Safe Handling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(2-chloroethyl)-N-nitroso-N'-(2-hydroxyethyl)urea, a nitrosourea compound with significant implications in biomedical research, particularly in the study of carcinogenesis and the development of chemotherapeutic agents. This document delves into the core physicochemical properties, explores the mechanistic underpinnings of its biological activity, and outlines the associated hazards. Critically, this guide establishes a framework for safe handling, experimental design, and risk mitigation, tailored for research and drug development environments. The protocols and recommendations herein are grounded in established safety principles for handling potent alkylating agents.

Compound Identification and Chemical Profile

Initially, it is imperative to clarify a potential point of confusion regarding the identification of this compound. The Chemical Abstracts Service (CAS) number provided in the initial query, 46234-01-9, did not yield relevant results. Through further investigation based on the chemical name, the correct CAS number for N-(2-chloroethyl)-N-nitroso-N'-(2-hydroxyethyl)urea has been identified as 96806-34-7 .

This compound is a member of the nitrosourea class, which is characterized by a nitroso group (-N=O) attached to a urea moiety.[1] These compounds are of significant interest due to their biological activity, primarily as DNA alkylating agents.[2][3]

IdentifierValueSource(s)
CAS Number 96806-34-7[1][4][5]
IUPAC Name 3-(2-chloroethyl)-1-(2-hydroxyethyl)-1-nitrosourea[1]
Synonyms N'-(2-Chloroethyl)-N-(2-hydroxyethyl)-N-nitrosourea, CHNU-I, Elmustine[1][5]
Molecular Formula C₅H₁₀ClN₃O₃[1]
Molecular Weight 195.60 g/mol [1]
Canonical SMILES C(CCl)NC(=O)N(CCO)N=O[1]
InChI Key ZUXJWNFAYDAZJB-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Appearance Off-white solid[1]
Melting Point 65-67°C[1]
Solubility Slightly soluble in chloroform and methanol. Water solubility: 27.796 g/L.[1][6]
LogP 0.090[6]
Predicted pKa 10.18 ± 0.46[1]

The limited solubility in polar solvents and the predicted pKa suggest that careful consideration of solvent systems is necessary for in vitro and in vivo studies.

Mechanism of Action and Biological Relevance

The primary mechanism of action for nitrosourea compounds, including N-(2-chloroethyl)-N-nitroso-N'-(2-hydroxyethyl)urea, is their ability to alkylate DNA.[2] This process involves the covalent modification of DNA bases, which can lead to DNA strand breaks and interstrand cross-linking. This DNA damage disrupts cellular replication and transcription, ultimately inducing apoptosis (programmed cell death).[2] It is this cytotoxic activity that makes nitrosoureas a subject of interest in the development of anticancer drugs.

The presence of the 2-chloroethyl group is crucial for the cross-linking activity, a key factor in the cytotoxicity of many clinically used nitrosoureas. Research has also indicated that the cellular environment, such as the type of buffer used in in vitro assays, can influence the DNA adduction profile of N-(2-chloroethyl)-N-nitrosoureas.

Hazard Identification and Toxicological Profile

N-(2-chloroethyl)-N-nitroso-N'-(2-hydroxyethyl)urea is a hazardous substance and must be handled with extreme caution. The primary hazards are associated with its genotoxicity.

Hazard TypeDescriptionSource(s)
Carcinogenicity Questionable carcinogen with experimental carcinogenic data. Nitrosoureas as a class are known to be carcinogenic.[4][7][8]
Mutagenicity Mutation data has been reported. Its mechanism of action as a DNA alkylating agent strongly suggests mutagenic potential.[4][7]
Acute Toxicity Oral-Mouse LD50: 280 mg/kg; Abdominal cavity-mouse LD50: 75 mg/kg.[9]

Given its classification as a potential carcinogen and mutagen, there is likely no safe level of exposure. All contact should be minimized to the lowest possible level.[7]

Safe Handling and Experimental Protocols

A rigorous and proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment and protection is essential.

  • Primary Engineering Control: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood or a Class I, Type B biological safety cabinet to prevent inhalation of dust or aerosols.[7]

  • Personal Protective Equipment:

    • Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated.

    • Eye Protection: Chemical safety goggles or a full-face shield must be worn.

    • Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is mandatory.

    • Respiratory Protection: For situations with a higher risk of aerosol generation, such as cleaning up a spill, a NIOSH-approved respirator may be necessary.

Workflow for Safe Handling and Risk Mitigation

The following diagram outlines the critical steps for safely handling N-(2-chloroethyl)-N-nitroso-N'-(2-hydroxyethyl)urea in a research setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Double Gloves, Gown, Goggles) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Materials and Waste Containers prep_hood->prep_materials weighing Weigh Solid Compound in Fume Hood prep_materials->weighing solubilization Prepare Solutions in Fume Hood weighing->solubilization experiment Conduct Experiment (In Vitro / In Vivo) solubilization->experiment decontaminate_surfaces Decontaminate Work Surfaces experiment->decontaminate_surfaces dispose_waste Dispose of Contaminated Waste in Designated Hazardous Waste Containers decontaminate_surfaces->dispose_waste doff_ppe Doff PPE in Correct Sequence dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Safe handling workflow for N-(2-chloroethyl)-N-nitroso-N'-(2-hydroxyethyl)urea.
Storage and Stability
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep locked up and separate from other chemicals.

  • Stability: Nitrosoureas can be sensitive to light, moisture, and pH.[7] They are generally more stable in acidic conditions (pH 4) and decompose in solutions with a pH above 7.[10]

Spill and Decontamination Procedures
  • Spill: In case of a spill, evacuate the area. For small spills, moisten the material with a suitable solvent to prevent dusting and carefully scoop it into a sealed, labeled container for hazardous waste disposal.[7] Do not dry sweep.

  • Decontamination: Wash contaminated surfaces with a 5% acetic acid solution followed by soap and water.[7]

Waste Disposal

All waste materials, including contaminated PPE, labware, and unused compound, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.

First Aid Measures

Immediate medical attention is required for any exposure.

  • Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

Conclusion

N-(2-chloroethyl)-N-nitroso-N'-(2-hydroxyethyl)urea is a potent compound with significant research value, but it presents considerable health risks. A thorough understanding of its properties and strict adherence to safety protocols are non-negotiable for any personnel involved in its handling and use. The causality behind these stringent measures lies in the compound's inherent ability to irreversibly alter cellular genetic material. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks and conduct their work in a safe and responsible manner.

References

  • Roustem Saiakhov, Suman Chakravarti - MultiCASE. (n.d.). [Link]

  • N-(2-Chloroethyl)-N′-(trans-4-hydroxycyclohexyl)-N-nitrosourea Safety Data Sheets. (n.d.). [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). [Link]

  • CAS No : 96806-34-7 | Chemical Name : 1-Nitroso-1-(2-Hydroxyethyl)-3-(2-chloroethyl)urea | Pharmaffiliates. (n.d.). [Link]

  • N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. (n.d.). [Link]

  • N-Nitroso-N-ethylurea. (n.d.). New Jersey Department of Health. [Link]

  • MATERIAL SAFETY DATA SHEET - Regulations.gov. (2020-02-07). [Link]

  • Quantitative Structure−Carcinogenicity Relationship for Detecting Structural Alerts in Nitroso Compounds: Species, Rat; Sex, Female; Route of Administration, Gavage | Chemical Research in Toxicology - ACS Publications. (n.d.). [Link]

  • QSAR modeling for predicting carcinogenic potency of nitroso-compounds using 0D-2D molecular descriptors. - Sciforum. (n.d.). [Link]

  • Reaction of N-(2-chloroethyl)-N-nitrosoureas with DNA: effect of buffers on DNA adduction, cross-linking, and cytotoxicity - PubMed. (1996). [Link]

  • Safe Handling of Hazardous Drugs - Duke Safety. (2025-03-05). [Link]-of-Hazardous-Drugs.pdf)

Sources

A Comprehensive Spectroscopic and Synthetic Guide to N-(4-chlorobenzyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the spectroscopic and synthetic characteristics of N-(4-chlorobenzyl)-2-methylpropan-2-amine. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth analysis of predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside a robust synthetic protocol. The information herein is synthesized from spectral data of closely related analogs and established chemical principles, ensuring a high degree of scientific integrity and practical applicability.

Introduction

This compound, a secondary amine, incorporates a substituted aromatic ring and a sterically hindered aliphatic group. This unique structural combination makes it a molecule of interest in medicinal chemistry and materials science. Understanding its spectroscopic signature is paramount for its identification, characterization, and quality control in various applications. This guide provides a predictive yet thorough analysis of its key spectral features.

Molecular Structure and Key Features

The structural formula of this compound is presented below. The key structural motifs include the 4-chlorobenzyl group and the tert-butyl group attached to a central nitrogen atom.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound can be readily achieved via a nucleophilic substitution reaction. This involves the N-alkylation of 2-methylpropan-2-amine (tert-butylamine) with 4-chlorobenzyl chloride. The use of a suitable base is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol

Materials:

  • 4-Chlorobenzyl chloride

  • 2-Methylpropan-2-amine (tert-butylamine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-methylpropan-2-amine (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-chlorobenzyl chloride (1.0 equivalent) dropwise to the suspension.

  • Heat the reaction mixture to 70°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Synthesis_Workflow reagents 4-Chlorobenzyl chloride + 2-Methylpropan-2-amine + K₂CO₃ in DMF reaction N-Alkylation (70°C, 12-16h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-(4-chlorobenzyl)-2- methylpropan-2-amine purification->product

Caption: Synthetic workflow for this compound.

Spectroscopic Data Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, benzylic, and tert-butyl protons. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.30d, J ≈ 8.4 Hz2HAr-H (ortho to Cl)
~ 7.25d, J ≈ 8.4 Hz2HAr-H (ortho to CH₂)
~ 3.65s2HN-CH₂-Ar
~ 1.15s9HC(CH₃)₃
~ 1.5-2.0 (broad)s1HN-H

Interpretation:

  • The aromatic protons on the 4-chlorophenyl ring are expected to appear as two doublets due to ortho-coupling, characteristic of a 1,4-disubstituted benzene ring.

  • The benzylic protons (N-CH₂-Ar) will appear as a singlet, as there are no adjacent protons to cause splitting.

  • The nine protons of the tert-butyl group are chemically equivalent and will therefore appear as a sharp singlet.

  • The N-H proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals will correspond to the number of unique carbon environments.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 138Ar-C (quaternary, attached to CH₂)
~ 132Ar-C (quaternary, attached to Cl)
~ 129Ar-CH (ortho to CH₂)
~ 128Ar-CH (ortho to Cl)
~ 52N-CH₂-Ar
~ 50N-C(CH₃)₃
~ 29N-C(CH₃)₃

Interpretation:

  • The aromatic region will display four signals for the six carbon atoms of the benzene ring due to symmetry. The quaternary carbons will have lower intensities compared to the protonated carbons.

  • The benzylic carbon (N-CH₂-Ar) is expected to resonate around 52 ppm.

  • The quaternary carbon of the tert-butyl group directly attached to the nitrogen will appear around 50 ppm.

  • The three equivalent methyl carbons of the tert-butyl group will give a single signal around 29 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for this analysis.

Predicted Mass Spectrometry Data (EI):

m/zRelative IntensityAssignment
197/199Moderate[M]⁺ (Molecular ion)
182/184High[M - CH₃]⁺
125/127High[ClC₆H₄CH₂]⁺
58Very High (Base Peak)[C(CH₃)₃NH₂]⁺

Interpretation:

  • The molecular ion peak [M]⁺ is expected at m/z 197, with a characteristic M+2 peak at m/z 199 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

  • A significant fragment will be the loss of a methyl group ([M - CH₃]⁺) from the tert-butyl moiety, resulting in a cation at m/z 182/184.

  • The most stable benzylic carbocation, [ClC₆H₄CH₂]⁺, is expected to be a prominent peak at m/z 125/127.

  • The base peak is predicted to be at m/z 58, corresponding to the stable tert-butylaminium cation, formed by cleavage of the benzylic C-N bond.

MS_Fragmentation parent [M]⁺ m/z 197/199 frag1 [M - CH₃]⁺ m/z 182/184 parent->frag1 - •CH₃ frag2 [ClC₆H₄CH₂]⁺ m/z 125/127 parent->frag2 α-cleavage frag3 [C(CH₃)₃NH₂]⁺ m/z 58 parent->frag3 α-cleavage

Caption: Predicted mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Predicted Infrared (IR) Data (liquid film, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300-3400Weak-Medium, BroadN-H Stretch
~ 3000-3100MediumAromatic C-H Stretch
~ 2850-2970StrongAliphatic C-H Stretch
~ 1600, 1490MediumAromatic C=C Stretch
~ 1090StrongC-N Stretch
~ 1015StrongAromatic C-Cl Stretch
~ 820Strongp-Substituted Benzene C-H Bend

Interpretation:

  • A weak to medium broad absorption in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine.

  • Strong absorptions in the 2850-2970 cm⁻¹ range are due to the C-H stretching of the tert-butyl and benzylic groups.

  • Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

  • The presence of the aromatic ring is confirmed by C=C stretching absorptions around 1600 and 1490 cm⁻¹.

  • A strong band around 820 cm⁻¹ is indicative of the out-of-plane C-H bending of a 1,4-disubstituted (para) benzene ring.

  • The C-Cl stretch will appear as a strong band in the fingerprint region, around 1015 cm⁻¹.

Conclusion

This technical guide provides a comprehensive and scientifically grounded overview of the spectroscopic and synthetic aspects of this compound. By leveraging data from closely related compounds and fundamental chemical principles, this document serves as a valuable resource for researchers in the identification, synthesis, and characterization of this and similar molecules. The detailed predictive analyses of NMR, MS, and IR spectra, coupled with a practical synthetic protocol, offer a solid foundation for further investigation and application of this compound in various scientific endeavors.

References

  • PubChem. N-(3-Chlorobenzyl)-2-methyl-2-propanamine. National Center for Biotechnology Information. [Link]

  • PubChem. (4-Bromobenzyl)tert-butylamine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Study of the influence of N-alkylation of 2-benzylthiopyrimidines on the growth of two bacteria of medical interest. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 2-methylpropan-2-ol. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Doc Brown's Chemistry. Mass spectrum of propan-2-amine. [Link]

In vitro metabolism studies of N-benzyl-tert-butylamine

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Metabolism of N-Benzyl-tert-butylamine: Mechanistic Probes and Experimental Protocols

Executive Summary

N-Benzyl-tert-butylamine (N-BtBA) serves as a critical mechanistic probe in xenobiotic metabolism, specifically designed to dissect the catalytic versatility of Cytochrome P450 (CYP450) enzymes. Unlike simple aliphatic amines, N-BtBA possesses a unique structural dichotomy: a metabolically labile benzyl group and a sterically bulky, oxidation-resistant tert-butyl group.

This structural asymmetry forces the enzyme to select between two distinct oxidative pathways:


-carbon hydroxylation  (leading to N-dealkylation) and direct nitrogen oxidation  (leading to nitrone formation). Consequently, N-BtBA is frequently employed to distinguish between Hydrogen Atom Transfer (HAT)  and Single Electron Transfer (SET)  mechanisms within CYP450 catalysis.

This guide provides a rigorous technical framework for studying N-BtBA metabolism, emphasizing the detection of its unique metabolite—the spin-trap agent


-phenyl-N-tert-butylnitrone (PBN) —and the critical experimental controls required to preserve its stability.

The Metabolic Landscape: Pathways & Mechanisms

The metabolism of N-BtBA is dominated by Phase I oxidative reactions catalyzed primarily by CYP450 isoforms (e.g., CYP2B, CYP2C) and Flavin-containing Monooxygenases (FMOs).

Pathway A: N-Debenzylation (The Dominant Route)

This pathway represents the classical N-dealkylation route.

  • Mechanism: The reaction proceeds via

    
    -carbon hydroxylation  at the benzylic position. The abstraction of a hydrogen atom (HAT mechanism) from the benzylic carbon generates a carbon-centered radical, which rapidly recombines with the activated heme-oxygen species (Compound I) to form a carbinolamine  intermediate (
    
    
    
    -benzyl-
    
    
    -tert-butylcarbinolamine).
  • Collapse: The carbinolamine is unstable and spontaneously collapses to release benzaldehyde and tert-butylamine .

  • Kinetic Isotope Effect (KIE): Substitution of benzylic hydrogens with deuterium typically yields a high intramolecular KIE (

    
    ), confirming C-H bond cleavage as the rate-determining step.[1]
    
Pathway B: N-Oxidation (The "Hamster" Route)

This pathway is significant in specific species (e.g., Mesocricetus auratus - Syrian Hamster) or with specific isoforms.

  • Mechanism: Direct oxidation of the nitrogen lone pair (often linked to an SET mechanism) yields

    
    -benzyl-
    
    
    
    -tert-butylhydroxylamine
    .
  • Secondary Oxidation: The hydroxylamine undergoes further oxidation (loss of 2e⁻ and 2H⁺) to form the nitrone :

    
    -phenyl-N-tert-butylnitrone (PBN) .
    
  • Significance: PBN is a well-known spin trap used in EPR spectroscopy.[2] In this context, however, it is a stable metabolite. Its formation is a direct indicator of N-oxygenation activity versus C-oxygenation.

Pathway Visualization

NBtBA_Metabolism Parent N-Benzyl-tert-butylamine (N-BtBA) Carbinolamine Carbinolamine Intermediate Parent->Carbinolamine CYP450 (HAT) α-C Hydroxylation Hydroxylamine N-Hydroxylamine Intermediate Parent->Hydroxylamine CYP450/FMO (SET) N-Oxygenation Benzaldehyde Benzaldehyde Carbinolamine->Benzaldehyde Spontaneous Collapse tButylamine tert-Butylamine Carbinolamine->tButylamine PBN α-Phenyl-N-tert-butylnitrone (PBN) Hydroxylamine->PBN -2e⁻, -2H⁺ Oxidation

Figure 1: Divergent metabolic pathways of N-Benzyl-tert-butylamine. Path A (top) leads to dealkylation; Path B (bottom) leads to nitrone formation.

Experimental Design & Protocols

Critical Control: Light Sensitivity

WARNING: The nitrone metabolite (PBN) is photosensitive and can degrade or isomerize (to oxaziridines) under ambient light.

  • Protocol Requirement: All incubations, extractions, and sample processing must be performed under yellow light or in minimal light conditions. Amber glassware is mandatory.

In Vitro Incubation Protocol (Microsomes)

Objective: To quantify the formation of Benzaldehyde (N-dealkylation) and PBN (N-oxidation).

Reagents:

  • Buffer: 0.1 M Potassium Phosphate (pH 7.4).

  • Protein: Liver Microsomes (Rat or Hamster recommended for high turnover). Protein conc: 1.0 mg/mL.

  • Substrate: N-Benzyl-tert-butylamine HCl (Final conc: 1.0 mM).

  • Cofactor: NADPH generating system (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Internal Standard:

    
    -Chlorobenzaldehyde (for aldehyde quantification) or a structural analog.
    

Step-by-Step Workflow:

  • Pre-Incubation:

    • Mix Buffer, Microsomes, and Substrate in amber tubes.

    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH generating system to start the reaction.[3]

    • Total Volume: Typically 1.0 mL.

  • Incubation:

    • Shake at 37°C for 10–20 minutes. (Linearity is usually lost after 20 mins due to product inhibition or enzyme inactivation).

  • Termination & Extraction:

    • Add 0.5 mL ice-cold Dichloromethane (DCM) containing the Internal Standard.

    • Note: Acid/Base termination is risky due to the stability of the nitrone. Solvent extraction is preferred.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 3,000 x g for 10 mins to separate phases.

  • Sample Prep:

    • Remove the organic (lower) layer.

    • Evaporate solvent under a gentle stream of Nitrogen (N₂) at room temperature. Do not heat.

    • Reconstitute in Mobile Phase (e.g., Methanol/Water).

Experimental Workflow Diagram

Protocol_Workflow Start Start: Pre-Incubation (Microsomes + Substrate) Step2 Initiate with NADPH (t=0) Start->Step2 Step3 Incubate 37°C (10-20 min) Step2->Step3 Amber Tubes Darkness Step4 Terminate & Extract (Add DCM + Int. Std) Step3->Step4 Step5 Phase Separation (Centrifuge) Step4->Step5 Step6 N2 Evaporation (NO HEAT) Step5->Step6 Organic Layer End HPLC/MS Analysis Step6->End Reconstitute

Figure 2: Step-by-step incubation and extraction workflow emphasizing light protection and solvent extraction.

Analytical Methodologies

Quantitative analysis requires separating the polar amine parent from the neutral aldehyde and the nitrone.

Table 1: Recommended HPLC Conditions

ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm)Standard separation of hydrophobic aromatics.
Mobile Phase Acetonitrile : Water (60:40 v/v)Isocratic elution is often sufficient due to structural similarity.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection (UV) 254 nm (General) / 290 nm (Nitrone specific)Benzaldehyde absorbs strongly at 254nm. PBN has a distinct

near 290-300nm.
Detection (MS) ESI Positive ModeParent

. PBN

.
Retention Order Benzaldehyde < PBN < Parent AmineTypical order on C18; varies by pH.

Data Interpretation:

  • N-Debenzylation Rate: Calculated based on Benzaldehyde formation.

  • N-Oxidation Rate: Calculated based on PBN formation.

  • Metabolic Ratio: The ratio of [Benzaldehyde] / [PBN] indicates the enzyme's preference for C-oxidation vs. N-oxidation.

Mechanistic Insights & Troubleshooting

The "Uncharacterized" Metabolite

Early literature (Gorrod et al.) often noted an "uncharacterized metabolite." Modern analysis confirms this is frequently the nitrone (PBN) , which was historically difficult to identify without MS or authentic standards, or partially degraded products thereof. Ensure your standard curve includes authentic PBN.

Species Differences
  • Rat Liver Microsomes: Balanced profile. Both N-dealkylation and N-oxidation are observed.[3]

  • Hamster Liver Microsomes: High N-oxidase activity. Expect significantly higher yields of PBN. This makes hamsters the preferred model when studying the N-oxidation mechanism specifically.

Kinetic Isotope Effects (KIE)

To definitively prove the HAT mechanism for debenzylation, use


-(

-d2-benzyl)-tert-butylamine
.
  • Result: If oxidation is initiated by HAT at the benzylic carbon, the formation of Benzaldehyde will be significantly suppressed (

    
    ).
    
  • Result: PBN formation may increase (metabolic switching) as the C-oxidation pathway is blocked by the isotope effect.

References

  • Ulgen, M., et al. (1995).[4][5] "Chemical and Metabolic Studies on N-Benzyl-tert-Butylamine and its Potential Metabolites." Drug Metabolism and Drug Interactions. Link

  • Gorrod, J. W., & Gooderham, N. J. (1987). "The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation." Xenobiotica. Link

  • Hanzlik, R. P., et al. (2006). "Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, not Single Electron Transfer." Journal of the American Chemical Society. Link

  • Kalyanaraman, B., et al. (1993). "Site-specific trapping of reactive species in low-density lipoprotein oxidation: biological implications." Biochimica et Biophysica Acta. Link (Contextual reference for PBN as a spin trap/metabolite).

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Link

Sources

The Chlorobenzyl Amine Pharmacophore: A Technical Guide to SAR and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chlorobenzyl amine scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for a diverse range of therapeutics, from antidepressants (e.g., Sertraline) to novel antimicrobials and MAO-B inhibitors. This guide dissects the structure-activity relationship (SAR) of this moiety, focusing on the electronic and steric modulation provided by chlorine substitution and the critical role of the amine linker.[1] It provides actionable synthetic protocols and data-driven optimization strategies for drug discovery professionals.

Part 1: The Chemical Space & Pharmacophore Anatomy

The utility of the chlorobenzyl amine scaffold stems from the synergistic interplay between the lipophilic, electron-withdrawing chlorophenyl ring and the hydrophilic, basic amine center.

The Role of Chlorine Substitution

Chlorine is often described as a "magic methyl" in medicinal chemistry due to its ability to increase lipophilicity (LogP) similarly to a methyl group but with distinct electronic properties.

  • Electronic Modulation: Chlorine is an electron-withdrawing group (EWG) by induction (

    
    ) but a weak electron donor by resonance. This reduces the electron density of the aromatic ring, influencing 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
  • Metabolic Blocking: Substitution at the para position is a classic strategy to block CYP450-mediated hydroxylation, significantly extending the metabolic half-life (

    
    ) of the molecule.
    
  • Lipophilicity & Membrane Permeability: The addition of a chlorine atom typically increases LogP by approximately 0.7 units, facilitating blood-brain barrier (BBB) penetration—critical for CNS targets like serotonin transporters (SERT) or Monoamine Oxidase (MAO).

The Amine Linker

The benzylic amine nitrogen serves as the primary anchor point, typically forming a salt bridge with conserved Aspartate (Asp) or Glutamate (Glu) residues in GPCRs and transporter proteins. The pKa of this amine (typically 9.0–10.5) ensures it remains protonated at physiological pH.

Visualization: The SAR Landscape

The following diagram illustrates the functional zones of the scaffold.

SAR_Landscape Core Benzyl Amine Scaffold Ortho Ortho-Cl (Steric Lock) Core->Ortho Conformational Restriction Meta Meta-Cl (Electronic/Selectivity) Core->Meta Lipophilicity Fine-tuning Para Para-Cl (Metabolic Block) Core->Para Prevents Oxidation Amine Amine Center (Ionic Anchor) Core->Amine pKa ~9.5 Ortho->Meta Selectivity Switch

Figure 1: Functional dissection of the chlorobenzyl amine scaffold showing the impact of substitution patterns.

Part 2: Synthetic Pathways[2][3]

While alkylation of amines with benzyl halides is possible, it often leads to over-alkylation (tertiary/quaternary amines). Reductive Amination is the industry-standard protocol for generating secondary chlorobenzyl amines with high fidelity.

Protocol: Selective Reductive Amination (STAB Method)

Rationale: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too reactive). STAB selectively reduces the intermediate imine without reducing the starting aldehyde.

Reagents:

  • Substituted Chlorobenzaldehyde (1.0 equiv)

  • Primary Amine (1.0–1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (catalytic, optional to adjust pH to ~6)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Imine Formation: Charge a flame-dried flask with Chlorobenzaldehyde and the Amine in DCE under

    
     atmosphere. Stir for 30–60 minutes at room temperature. Note: If the amine is a salt (e.g., HCl), add 1.0 equiv of TEA.
    
  • Reduction: Add STAB in one portion. The reaction may slightly exotherm.

  • Monitoring: Monitor by LC-MS for the disappearance of the imine peak. Reaction typically completes in 2–4 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

Visualization: Synthetic Logic Flow

Synthesis_Flow Aldehyde Chlorobenzaldehyde Imine Imine Intermediate (Equilibrium) Aldehyde->Imine Amine Primary Amine (R-NH2) Amine->Imine STAB Add NaBH(OAc)3 (Selective Reductant) Imine->STAB SideRxn Risk: Dialkylation (Low with STAB) Imine->SideRxn Check LC-MS Check: Imine Consumed? STAB->Check Check->Imine No (Stir longer) Product Secondary Amine Product Check->Product Yes

Figure 2: Reaction pathway for the STAB-mediated reductive amination, highlighting the critical control points.

Part 3: Case Studies in SAR Optimization

Case Study A: MAO-B Inhibition (CNS Targets)

Monoamine Oxidase B (MAO-B) inhibitors are critical for treating Parkinson's disease.[2][3][4] Recent studies on benzyloxy chalcones and benzylamines highlight a specific SAR profile for this target.

  • The "Meta" Advantage: In several series, a 3-chloro (meta) substituent provides superior selectivity for MAO-B over MAO-A compared to 2-Cl or 4-Cl.

  • Mechanism: The 3-Cl group occupies a specific hydrophobic pocket in the MAO-B active site (near Tyr326), optimizing

    
    -
    
    
    
    stacking interactions.
  • Comparative Potency:

    • 3-Cl analogs: High potency (

      
      ), High Selectivity.[3]
      
    • 4-Br analogs: High potency but often lower solubility.

    • Multi-substitution: 3,4-dichloro patterns (Sertraline-like) often retain high affinity but may shift selectivity toward transporters (SERT/DAT) rather than enzymes.

Data Summary: Substituent Effects on MAO-B Activity

Substituent PositionElectronic EffectSteric EffectMAO-B Potency (Relative)Selectivity (MAO-B/A)
H (Unsubstituted) NeutralNoneLowLow
2-Cl (Ortho) EWG / StericHigh (Twisted)ModerateModerate
3-Cl (Meta) EWGModerateHigh High
4-Cl (Para) EWGLowModerateModerate
4-Br (Para) Weak EWGModerateVery HighModerate
Case Study B: Antimicrobial Activity (Membrane Permeation)

In the context of antimicrobial agents (e.g., against MRSA), the chlorobenzyl amine moiety functions largely as a lipophilic "warhead" to penetrate bacterial membranes.

  • Lipophilicity Threshold: Activity often correlates with chain length and LogP. A LogP range of 3.0–4.5 is typically optimal for membrane disruption or porin penetration in Gram-positive bacteria.

  • Efflux Pumps: Chlorobenzyl amines can be substrates for efflux pumps in Gram-negative bacteria (E. coli), limiting their efficacy unless paired with efflux pump inhibitors.

Part 4: Biological Assay Protocols

MAO-B Inhibition Assay (Fluorometric)

Principle: Measures the production of


 during the oxidation of a substrate (e.g., p-tyramine) by MAO-B, coupled to horseradish peroxidase (HRP) and a fluorescent probe (Amplex Red).
  • Preparation: Incubate recombinant human MAO-B (10 nM) with the test compound (various concentrations) in phosphate buffer (pH 7.4) for 15 minutes at 37°C.

  • Initiation: Add substrate mixture (p-Tyramine + Amplex Red + HRP).

  • Measurement: Read fluorescence (Ex/Em = 530/590 nm) kinetically for 30 minutes.

  • Analysis: Determine

    
     using non-linear regression (GraphPad Prism).
    
Visualization: SAR Optimization Loop

Optimization_Loop Design Design: Select Cl-Position (Ortho/Meta/Para) Synth Synthesis: Reductive Amination Design->Synth Assay Assay: MAO-B IC50 & Selectivity Synth->Assay Analyze Analysis: LogP vs. Activity Assay->Analyze Analyze->Design Refine Structure

Figure 3: Iterative cycle for optimizing chlorobenzyl amine leads based on biological feedback.

References

  • BenchChem. (2025). A Comparative Guide to 3-Amino-2-chlorobenzylamine and Other Substituted Benzylamines in Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2025). Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli. Retrieved from

  • MDPI. (2025). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from

  • Royal Society of Chemistry (RSC). (2025). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. Retrieved from

  • ChemRxiv. (2025). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery.[5] Retrieved from

Sources

Predicted pharmacological profile of N-(4-chlorobenzyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Pharmacological Profile of N-(4-chlorobenzyl)-2-methylpropan-2-amine

Abstract

This technical guide provides a comprehensive, predictive analysis of the pharmacological profile of the novel chemical entity, this compound. Based on a detailed structure-activity relationship (SAR) analysis of its core components—a 4-chlorobenzyl group and a tert-butylamine moiety—we hypothesize that this compound will primarily function as a monoamine transporter inhibitor, with potential selectivity for the dopamine (DAT) and norepinephrine (NET) transporters over the serotonin transporter (SERT). This profile suggests potential utility as a central nervous system (CNS) stimulant and anorectic agent. This document outlines the scientific rationale for this prediction, details a multi-stage in vitro and in vivo validation strategy, and provides step-by-step experimental protocols for key assays. The guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new psychoactive compounds.

Introduction and Rationale

This compound is a secondary amine featuring a distinct combination of structural motifs known to confer biological activity. The benzylamine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs targeting a wide array of physiological systems, including Kallikrein 5 inhibitors, antifungal agents, and treatments for depression and Alzheimer's disease[1].

The specific structural components of the target molecule provide critical clues to its potential pharmacology:

  • N-Benzyl Moiety: Substitution on the amine of phenethylamine-like structures with a benzyl group is known to influence activity at monoaminergic targets. For instance, N-benzyl substitution on phenethylamines can significantly increase binding affinity and functional activity at serotonin 5-HT2A/2C receptors[2]. More broadly, the N-benzylamine core is a common feature in compounds with stimulant properties. A close structural analog, N-(2-Chlorobenzyl)-1-phenylpropan-2-amine, is described as a potent stimulant drug[3][4].

  • Tert-Butyl Group: The bulky tert-butyl group attached to the nitrogen atom provides significant steric hindrance. This feature is often incorporated in drug design to enhance selectivity for a specific biological target by preventing binding to off-targets with smaller binding pockets. It can also favorably modulate metabolic stability and hydrophobic interactions[5][6].

  • 4-Chloro Substitution: The chlorine atom at the para-position of the benzyl ring increases the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier. Halogenation is a common strategy to modulate the potency and metabolic profile of CNS-active compounds. The position of the chlorine atom is critical; for example, N-(3-Chlorobenzyl)-2-methyl-2-propanamine is noted as a versatile building block for potential pharmaceutical agents in neurodegenerative disease research[7].

Based on this structural deconstruction, we have formulated a primary hypothesis and a corresponding tiered validation plan to systematically characterize the pharmacological profile of this compound.

Physicochemical Properties and In Silico Predictions

A preliminary assessment of the molecule's drug-like properties is essential. While experimental data is pending, computational models provide valuable initial estimates.

PropertyPredicted Value/InterpretationRationale / Significance
Molecular Formula C₁₁H₁₆ClNDefines the elemental composition and molecular weight.
Molecular Weight 197.71 g/mol Falls within the range typical for small molecule drugs, favoring oral bioavailability.
Predicted LogP ~3.0 - 3.5Indicates high lipophilicity, suggesting good potential for blood-brain barrier penetration.
Predicted pKa ~9.5 - 10.5 (Amine)The secondary amine is expected to be protonated at physiological pH (7.4), which is crucial for interactions with aminergic targets.
Structural Alerts BenzylamineThis core structure is associated with activity at monoamine transporters and receptors.

Predicted Pharmacological Profile

Primary Target Hypothesis: Monoamine Transporter Inhibition

The principal hypothesis is that this compound functions as a reuptake inhibitor at the dopamine transporter (DAT) and norepinephrine transporter (NET), with potentially lower affinity for the serotonin transporter (SERT). This profile is characteristic of classic psychostimulants and some anorectic agents.

Causality: The overall structure mimics the general pharmacophore of monoamine substrates (e.g., dopamine, norepinephrine). The benzylamine core provides the necessary amine feature for interaction with the transporter's binding site. The bulky tert-butyl group may prevent the compound from being a transporter substrate (i.e., a releasing agent), favoring a profile as a pure inhibitor (blocker). Potent inhibition of DAT and NET is strongly associated with the stimulant properties of psychoactive compounds[8].

Predicted Therapeutic Indications

Should the primary hypothesis be confirmed, the compound could be investigated for therapeutic applications requiring enhanced dopaminergic and noradrenergic signaling, such as:

  • Attention-Deficit/Hyperactivity Disorder (ADHD): The mechanism would be similar to methylphenidate or amphetamine.

  • Narcolepsy: Promoting wakefulness through CNS stimulation.

  • Appetite Suppression (Anorectic): Central stimulation of dopamine and norepinephrine pathways is a known mechanism for reducing food intake.

Predicted Adverse Effect Profile

The anticipated adverse effects are directly linked to the predicted mechanism of action and would be consistent with those of other CNS stimulants:

  • Cardiovascular: Tachycardia, hypertension, palpitations.

  • Psychiatric: Insomnia, anxiety, irritability, potential for abuse and dependence.

  • Gastrointestinal: Nausea, decreased appetite.

Proposed In Vitro Validation Strategy

A systematic in vitro evaluation is required to test the primary hypothesis and identify potential off-target activities. The workflow begins with the primary target family and expands to include related targets and broader screening.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Secondary & Safety Screening cluster_2 Phase 3: Data Analysis & Decision a Compound Synthesis & QC b Monoamine Transporter Binding Assays (DAT, NET, SERT) a->b c Monoamine Transporter Uptake Inhibition Assays (DAT, NET, SERT) b->c d MAO-A & MAO-B Inhibition Assays c->d e Broad Off-Target Receptor Panel (e.g., CEREP) c->e f hERG Channel Patch Clamp Assay e->f g Determine IC50/Ki Values & Selectivity Ratios f->g h Go/No-Go Decision for In Vivo Studies g->h

Caption: Proposed in vitro validation workflow.

Protocol: Monoamine Transporter Uptake Inhibition Assay

This assay is the gold standard for functionally assessing a compound's potency at monoamine transporters[9][10]. It directly measures the ability of the test compound to block the transport of a radiolabeled neurotransmitter into cells expressing a specific transporter.

Principle: Human Embryonic Kidney (HEK293) cells are engineered to stably express a single human monoamine transporter (hDAT, hNET, or hSERT). These cells are incubated with a radiolabeled substrate ([³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) in the presence of varying concentrations of the test compound. The amount of radioactivity accumulated inside the cells is measured, and the concentration of the test compound that inhibits 50% of the uptake (IC₅₀) is determined.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic like G418) at 37°C and 5% CO₂.

  • Plating: Seed the cells into 96-well plates at a density that yields a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., Krebs-Ringer-HEPES). The concentration range should span from ~100 µM down to 1 pM to ensure a full dose-response curve.

  • Assay Initiation:

    • Wash the cell monolayers twice with pre-warmed assay buffer.

    • Add the test compound dilutions to the wells and pre-incubate for 10-20 minutes at 37°C.

    • Initiate the uptake by adding the radiolabeled substrate (e.g., [³H]dopamine at a final concentration near its Kₘ) to each well.

    • Include control wells for total uptake (no inhibitor) and non-specific uptake (a known potent inhibitor, e.g., 10 µM cocaine for DAT).

  • Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C. This time is optimized to be within the linear range of uptake.

  • Termination: Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer to remove extracellular radiolabel.

  • Lysis and Scintillation Counting: Lyse the cells in each well with a lysis buffer (e.g., 1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake counts from all other measurements.

    • Normalize the data to the total uptake control (set to 100%).

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

It is crucial to determine if the compound inhibits MAO-A or MAO-B, as this can confound the interpretation of its effects on monoamine levels.

Principle: This assay uses recombinant human MAO-A or MAO-B enzyme. A substrate that becomes fluorescent upon oxidation by MAO is used. The rate of fluorescence generation is measured in the presence of the test compound, allowing for the determination of its inhibitory potency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant hMAO-A or hMAO-B, a suitable fluorogenic substrate (e.g., Amplex Red), horseradish peroxidase (HRP), and the test compound in a reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme and varying concentrations of this compound. Include a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control.

    • Pre-incubate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding the Amplex Red reagent/HRP/substrate mixture.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time (e.g., for 30 minutes) using a plate reader (Excitation ~530-560 nm, Emission ~590 nm).

  • Data Analysis: Calculate the reaction rate (slope of the fluorescence vs. time plot). Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ value as described previously.

Proposed In Vivo Evaluation Strategy

Positive in vitro results (i.e., potent DAT/NET inhibition) would warrant progression to in vivo models to assess the compound's physiological effects.

G cluster_0 In Vivo Behavioral Assessment cluster_1 Safety & PK/PD a Locomotor Activity (Open Field Test) b Anorectic Potential (Activity-Based Anorexia Model) a->b c Preliminary Toxicology (e.g., Irwin Test) b->c d Cardiovascular Safety (Telemetry in Rodents) c->d e Pharmacokinetic/ Pharmacodynamic (PK/PD) Correlation d->e

Caption: Tiered approach for in vivo evaluation.

Protocol: Activity-Based Anorexia (ABA) Model

The ABA model is a highly validated animal model for studying anorexia nervosa and is well-suited for evaluating the appetite-suppressant effects of a potential stimulant[11][12][13]. The model induces a state of self-starvation and hyperactivity in rodents by combining scheduled feeding with access to a running wheel[14][15].

Principle: When rodents are given limited daily access to food but unlimited access to a running wheel, they paradoxically increase their running activity and decrease their food intake, leading to significant weight loss. A potential anorectic drug would be expected to exacerbate the weight loss or reduce the food intake in this model compared to vehicle-treated animals.

Step-by-Step Methodology:

  • Animal Acclimation: Individually house adolescent female mice or rats in cages equipped with running wheels. Allow several days of free access to food and water for acclimation to the cages and wheels, monitoring baseline running activity.

  • ABA Induction:

    • After acclimation, restrict food access to a single, short period each day (e.g., 1.5-2 hours). Maintain free access to the running wheel and water.

    • Record body weight, food intake during the feeding period, and total running wheel revolutions daily.

    • Animals in the ABA paradigm will typically show a progressive decrease in body weight and an increase in running activity.

  • Drug Administration: Once the ABA phenotype is established (e.g., after 3-5 days of restriction), randomize the animals into treatment groups. Administer this compound or vehicle (e.g., saline with 5% Tween 80) via a relevant route (e.g., intraperitoneal or oral gavage) at a set time before the daily food access period.

  • Monitoring: Continue daily measurements of body weight, food intake, and running activity for the duration of the treatment period (e.g., 5-7 days).

  • Data Analysis: Compare the changes in body weight, cumulative food intake, and running activity between the drug-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., repeated measures ANOVA). A significant reduction in food intake or a more rapid decline in body weight in the drug-treated group would indicate an anorectic effect.

Predictive Toxicology

Early in silico and in vitro toxicology assessments are critical for identifying potential liabilities.[16]

  • In Silico Modeling: The structure should be run through computational models to predict potential for genotoxicity, carcinogenicity, and hepatotoxicity[17]. The N-benzylamine structure itself is not a major structural alert, but metabolic activation could potentially lead to reactive intermediates.

  • Metabolic Stability: An in vitro assay using human liver microsomes should be conducted to determine the metabolic stability of the compound. The metabolism of N-benzyl-tert-butylamine has been shown to produce metabolites like nitrones and benzaldehyde, suggesting potential metabolic pathways for our target compound[18].

  • Ames Test: A bacterial reverse mutation assay (Ames test) should be performed to assess mutagenic potential.

Summary and Future Directions

This compound possesses structural features highly suggestive of a monoamine transporter inhibitor with a potential stimulant and anorectic profile. The proposed multi-tiered validation strategy, beginning with targeted in vitro assays and progressing to specific in vivo behavioral models, provides a robust and efficient path to confirming this predicted pharmacological profile. The key decision point will be the outcome of the monoamine transporter uptake inhibition assays. Potent and selective inhibition of DAT and NET would provide strong justification for advancing this compound into more detailed preclinical evaluation for CNS-related therapeutic indications.

References

  • N-(2-Chlorobenzyl)-1-phenylpropan-2-amine hydrochloride - CymitQuimica. (URL: )
  • N-Benzyl-tert-butylamine: A Versatile Building Block for Chemical Innovation. (2026). NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
  • 2-[(4-Chlorobenzyl)
  • N-(2-Chlorobenzyl)-1-phenylpropan-2-amine hydrochloride | 5843-53-8. (n.d.). Biosynth. (URL: )
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC - PubMed Central. (URL: )
  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.). PubMed Central. (URL: )
  • Activity-based anorexia animal model: a review of the main neurobiological findings. (2021). PMC. (URL: )
  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). (URL: )
  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PMC - PubMed Central. (URL: )
  • Chemical and Metabolic Studies on N-Benzyl-tert-Butylamine and its Potential Metabolites. (n.d.). Semantic Scholar. (URL: )
  • N-(3-Chlorobenzyl)-2-methyl-2-propanamine | C11H16ClN | CID. (n.d.). PubChem. (URL: )
  • Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)
  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (n.d.). PubMed Central. (URL: )
  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (n.d.). The Open Medicinal Chemistry Journal. (URL: )
  • N-(3-Chlorobenzyl)-2-methyl-2-propanamine. (n.d.). Benchchem. (URL: )
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers. (URL: )
  • Activity-based anorexia animal model: a review of the main neurobiological findings. (2025). (URL: )
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (n.d.).
  • Monoamine Transporter and Receptor Interaction Profiles In Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (n.d.). Oxford Academic. (URL: )
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI. (URL: )
  • Chemical and Metabolic Studies on N-benzyl-tert-butylamine and Its Potential Metabolites. (n.d.). (URL: )
  • Activity Based Anorexia as an Animal Model for Anorexia Nervosa–A Systematic Review. (2019). PMC - PubMed Central. (URL: )
  • Emerging Approaches in Predictive Toxicology. (n.d.). PMC - PubMed Central. (URL: )
  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. (n.d.). NIH. (URL: )
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. (URL: )
  • Activity-Based Anorexia Rodent Model-Neurobiological Basis Of Anorexia Nervosa l Protocol Preview. (2022). YouTube. (URL: )
  • N-Benzyl-tert-butylamine CAS 3378-72-1 | 818660. (n.d.). Merck Millipore. (URL: )
  • Animal Models for Anorexia Nervosa—A Systematic Review. (2021). PMC - PubMed Central. (URL: )
  • Industrial Application of Computational Toxicology in the 21st Century. (n.d.). (URL: )
  • Predictive Toxicology and Exploratory Biology Solutions. (n.d.).

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Methodological & Application

Application Note: A Practical Guide to Secondary Amine Synthesis via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Reductive amination stands as a cornerstone of modern organic synthesis, particularly for the construction of carbon-nitrogen bonds.[1][2] Its prominence in pharmaceutical and medicinal chemistry is undeniable, with estimates suggesting that a quarter of all C-N bond-forming reactions in the pharmaceutical industry utilize this method.[3][4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of secondary amines using reductive amination. We will delve into the underlying mechanism, offer a comparative analysis of common reducing agents, and present a detailed, field-proven protocol that emphasizes experimental causality and self-validation.

Introduction: The Power and Precision of Reductive Amination

The synthesis of secondary amines is a frequent objective in the development of biologically active molecules.[1] While direct alkylation of primary amines with alkyl halides seems straightforward, it is often plagued by a lack of control, leading to undesired over-alkylation and a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[5][6] Reductive amination elegantly circumvents this issue by offering a controlled, stepwise approach to amine alkylation.[5][6]

The process, in its essence, involves two key transformations:

  • Condensation: A primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine.

  • Reduction: This imine is then reduced in situ to yield the desired secondary amine.

This method's versatility allows for a vast array of secondary amines to be synthesized by judiciously selecting the starting primary amine and carbonyl compound.[6] The reaction can be performed as a "direct" one-pot synthesis, where all reagents are mixed together, or an "indirect" two-step procedure where the imine is formed first before the addition of a reducing agent.[7][8] The direct approach is often preferred for its operational simplicity and efficiency.[2]

The Underlying Mechanism: A Tale of Two Steps

Understanding the reaction mechanism is critical for troubleshooting and optimizing the protocol. The process begins with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon.

G sub Carbonyl (Aldehyde/Ketone) + Primary Amine hemi Hemiaminal Intermediate sub->hemi Nucleophilic Attack water_loss - H₂O hemi->water_loss imine Imine Intermediate water_loss->imine protonation + H⁺ imine->protonation iminium Iminium Ion protonation->iminium reduction Reduction (Hydride Source) iminium->reduction product Secondary Amine reduction->product

Figure 1. General mechanism of reductive amination.

The initial adduct is a hemiaminal, which is typically unstable.[9] Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, facilitating the elimination of a water molecule to form a stable imine (or its protonated form, the iminium ion).[10][11] It is this iminium ion that is the key electrophile for the reduction step. A hydride reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final secondary amine.[10][12]

Choosing Your Weapon: A Comparative Guide to Reducing Agents

The success of a reductive amination hinges on the choice of reducing agent. The ideal reagent should selectively reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[8] This chemoselectivity is crucial for the efficiency of the one-pot reaction.

Reducing AgentFormulaKey Characteristics & CausalityCommon Solvents
Sodium Triacetoxyborohydride NaBH(OAc)₃The Reagent of Choice. Mild and highly selective. The electron-withdrawing acetate groups attenuate the hydride's reactivity, making it incapable of reducing most aldehydes and ketones but highly effective for reducing the more electrophilic iminium ion.[13][14] It does not require acidic conditions (though an acid catalyst is sometimes used for ketones) and tolerates a wide range of functional groups.[7][13]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[13][15]
Sodium Cyanoborohydride NaBH₃CNThe Classic Choice. Effective and selective, but its reactivity is pH-dependent, working best under mildly acidic conditions (pH 4-6).[6] The strong electron-withdrawing cyano group makes it a weaker reducing agent than NaBH₄, preventing significant reduction of the carbonyl starting material.[11][12] Major Drawback: It is highly toxic and liberates hydrogen cyanide (HCN) gas upon contact with strong acids or on decomposition.[16]Methanol (MeOH), Ethanol (EtOH)[15]
Sodium Borohydride NaBH₄The Powerful, Less Selective Option. A stronger reducing agent capable of reducing both the iminium ion and the starting carbonyl compound.[15] To achieve selectivity, it is typically used in an indirect (two-step) protocol where the imine is allowed to form completely before the borohydride is added.[13][15]Methanol (MeOH), Ethanol (EtOH)[15]

For most applications, particularly in a drug development setting, Sodium Triacetoxyborohydride (STAB) is the preferred reagent due to its high selectivity, operational simplicity, and circumvention of the toxicity issues associated with cyanide-based reagents.[14]

Experimental Protocol: Synthesis of N-Benzyl-N-methylamine using STAB

This protocol details a representative direct reductive amination for the synthesis of a secondary amine. The procedure is designed to be self-validating through careful monitoring and characterization.

Materials and Reagents
  • Benzaldehyde (Reagent Grade, ≥99%)

  • Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and nitrogen/argon line

Workflow Diagram

G start Combine Benzaldehyde, Methylamine, and DCE under N₂ stir1 Stir at Room Temp for 20-30 min (Imine Formation) start->stir1 add_stab Add NaBH(OAc)₃ portion-wise (Exothermic!) stir1->add_stab stir2 Stir at Room Temp (Monitor by TLC/LC-MS) add_stab->stir2 quench Quench with sat. NaHCO₃ stir2->quench extract Extract with DCM or EtOAc quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Na₂SO₄ wash->dry filter Filter and Concentrate in vacuo dry->filter purify Purify via Column Chromatography (if needed) filter->purify

Figure 2. Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv.). Dissolve the aldehyde in 30 mL of anhydrous 1,2-dichloroethane (DCE).

    • Causality: Anhydrous solvent is crucial as STAB is water-sensitive.[15] DCE is the preferred solvent for this reagent.[13]

  • Amine Addition: Add the methylamine solution (e.g., 5.5 mL of 2.0 M solution in THF, 11.0 mmol, 1.1 equiv.) dropwise to the stirring solution at room temperature under a nitrogen atmosphere.

    • Causality: A slight excess of the amine helps to drive the imine formation equilibrium forward. A nitrogen atmosphere prevents unwanted side reactions with atmospheric moisture and oxygen.

  • Imine Formation: Allow the mixture to stir at room temperature for 20-30 minutes.

    • Causality: This initial period allows for the formation of the imine/iminium ion intermediate before the introduction of the reducing agent.[15]

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (2.54 g, 12.0 mmol, 1.2 equiv.) portion-wise over 10 minutes.

    • Causality: A moderate excess of the reducing agent ensures the complete reduction of the iminium intermediate. The addition should be portion-wise to control the exotherm of the reaction.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the benzaldehyde starting material is consumed (typically 1-4 hours).

    • Self-Validation: Regular monitoring is the only way to confirm the reaction is complete and to avoid unnecessary side reactions or decomposition from prolonged reaction times.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes until gas evolution ceases.

    • Causality: The basic quench neutralizes any remaining acetic acid from the STAB and decomposes any excess reagent.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (DCM, 2 x 25 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 1 x 30 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The brine wash removes the bulk of the water from the organic layer, and the anhydrous salt removes the final traces, which is critical before solvent removal.

  • Purification and Characterization: The resulting crude oil can be purified by flash column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Conclusion

Reductive amination is a robust and highly reliable method for the synthesis of secondary amines, offering significant advantages over traditional N-alkylation techniques. By understanding the mechanism and making an informed choice of reducing agent—with sodium triacetoxyborohydride being a superior option for many applications—researchers can efficiently construct complex amine-containing molecules. The protocol provided herein serves as a validated starting point, emphasizing the causal links between procedural steps and successful outcomes, empowering scientists to apply and adapt this powerful transformation in their own synthetic endeavors.

References

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Referenced in[3])

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. chemistrysteps.com. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Organic Reaction Mechanisms. (n.d.). Reductive Amination - Common Conditions. organic-reaction.com. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. stackexchange.com. [Link]

  • Gawai, D. U., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect, 8(5). [Link]

  • Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 168, 107-115. [Link]

  • ResearchGate. (2020). Recent Advances in Reductive Amination Catalysis and Its Applications. Request PDF. [Link]

  • Quora. (2019). What happens to sodium cyanoborohydride after it reacts in a reductive amination? quora.com. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

  • Valette, D., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(36), 9877-9882. [Link]

  • Wikipedia. (n.d.). Reductive amination. wikipedia.org. [Link]

  • Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. [Link]

  • Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(39), 12840-12844. [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. chemistrysteps.com. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. organic-chemistry.org. [Link]

  • ResearchGate. (2020). A Practical Catalytic Reductive Amination of Carboxylic Acids. PDF. [Link]

Sources

Application Note: High-Purity Isolation of N-(4-chlorobenzyl)-2-methylpropan-2-amine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the purification of crude N-(4-chlorobenzyl)-2-methylpropan-2-amine, a secondary amine intermediate common in pharmaceutical synthesis. The robust methodology detailed herein utilizes automated flash column chromatography on silica gel, addressing the challenges typically associated with the purification of basic compounds. By employing a modified mobile phase containing a small percentage of triethylamine, this protocol effectively mitigates peak tailing and ensures excellent separation from common impurities, yielding the target compound with high purity and recovery. This guide is intended for researchers, chemists, and process development professionals engaged in synthetic chemistry and drug discovery.

Introduction

This compound is a key synthetic intermediate whose purity is critical for the successful progression of multi-step syntheses in drug development. It is commonly synthesized via reductive amination of 4-chlorobenzaldehyde with tert-butylamine.[1][2] This reaction, while generally efficient, can result in a crude product mixture containing unreacted starting materials (4-chlorobenzaldehyde and tert-butylamine), the intermediate imine, and potential byproducts such as 4-chlorobenzyl alcohol. The inherent basicity of the target secondary amine presents a significant challenge for purification by silica gel chromatography, often leading to undesirable interactions with the acidic silanol groups of the stationary phase. This can manifest as significant peak tailing, poor resolution, and potential degradation or irreversible adsorption of the product onto the column.[3]

To overcome these issues, a strategic approach is required. This protocol details a validated method using an automated flash chromatography system. The key to achieving a high-purity product is the incorporation of a basic modifier, triethylamine (TEA), into the mobile phase. The TEA acts as a competitive base, neutralizing the acidic sites on the silica gel surface and allowing for symmetrical peak elution and efficient separation of the target amine.[3][4][5]

Understanding the Separation: Key Principles

The successful purification of this compound hinges on exploiting the polarity differences between the target compound and its primary impurities.

  • This compound (Product): As a secondary amine, it is moderately polar. The presence of the amine group allows for hydrogen bonding, leading to interaction with the silica gel.

  • 4-Chlorobenzaldehyde (Starting Material): An aldehyde, this compound is also polar but generally less so than the corresponding secondary amine in typical normal-phase systems. It will elute earlier than the product.[6]

  • tert-Butylamine (Starting Material): A primary amine that is highly volatile (boiling point: 46 °C) and polar.[7][8] While some of it may be removed during the reaction work-up and concentration steps, any residual amount will interact strongly with the silica.

  • 4-Chlorobenzyl alcohol (Byproduct): The alcohol is more polar than the starting aldehyde due to stronger hydrogen bonding capabilities and will have a lower Rf value.

The addition of triethylamine to the mobile phase is crucial. It deactivates the acidic silanol groups on the silica surface, preventing the strong ionic interactions that cause peak tailing for basic compounds like our target amine.[5] This results in a more efficient and predictable separation.

Materials and Methods

Reagents and Solvents
  • Crude this compound

  • Silica Gel for flash chromatography (e.g., Silica Gel 60, 40-63 µm particle size)[9]

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Triethylamine (TEA), redistilled

  • Dichloromethane (for sample loading)

  • TLC plates (Silica Gel 60 F254)

Equipment
  • Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera)

  • Pre-packed silica gel column (or self-packed glass column)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol

Part 1: Thin-Layer Chromatography (TLC) Method Development

Before proceeding with the column purification, it is essential to determine the optimal solvent system using TLC. This will allow for the visualization of the separation and the determination of the Rf values for the product and impurities.

  • Prepare Eluent Systems: Prepare small volumes of varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3) each containing 0.5% (v/v) triethylamine.

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a minimal amount of dichloromethane. Using a capillary tube, spot the solution onto a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.

  • Optimize: The ideal solvent system will provide good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.25-0.35.[9][10] For this separation, a system of 85:15 (v/v) Hexane:Ethyl Acetate with 0.5% TEA is typically found to be optimal.

Part 2: Flash Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.

  • Column Selection and Equilibration:

    • Select a pre-packed silica gel column appropriate for the sample size (e.g., a 40 g column for 1 g of crude material).

    • Equilibrate the column with the mobile phase (85:15 Hexane:Ethyl Acetate + 0.5% TEA) by flushing with at least 3-5 column volumes of the solvent until a stable baseline is achieved.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane (2-3 mL).

    • Dry Loading (Recommended): To the dissolved sample, add 2-3 g of silica gel. Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. Carefully load this powder onto the top of the equilibrated column.

    • Wet Loading (Alternative): If dry loading is not feasible, draw the dissolved sample into a syringe and inject it onto the column.

  • Elution and Fraction Collection:

    • Begin the elution with the chosen mobile phase (85:15 Hexane:Ethyl Acetate + 0.5% TEA) at an appropriate flow rate (e.g., 30-40 mL/min for a 40 g column).

    • Monitor the elution using the system's UV detector (at 254 nm).

    • Collect fractions based on the UV chromatogram. The less polar impurities, such as unreacted 4-chlorobenzaldehyde, will elute first, followed by the desired product, this compound. More polar impurities will be retained longer on the column.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC using the same eluent system to identify the fractions containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator. To ensure complete removal of residual triethylamine, co-evaporation with a solvent like dichloromethane or toluene may be beneficial.

Data Presentation

ParameterRecommended ValueRationale
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective stationary phase for normal-phase chromatography.
Mobile Phase 85:15 (v/v) Hexane:Ethyl Acetate + 0.5% TEAProvides optimal Rf for the product and good separation from impurities.
Mobile Phase Modifier 0.5% Triethylamine (TEA)Neutralizes acidic silanol groups, preventing peak tailing of the basic amine product.[5]
Sample Loading Dry LoadingEnsures a more uniform sample introduction, leading to better peak shape and resolution.
Detection UV at 254 nmThe aromatic ring in the product and key impurities allows for easy detection.
Expected Rf (Product) ~0.3Ideal for good separation in flash chromatography.[9]

Visualizing the Workflow

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC TLC Method Development (85:15 Hexane:EtOAc + 0.5% TEA) Equilibrate Column Equilibration TLC->Equilibrate Determine Eluent Crude Crude Product Crude->TLC Sample_Prep Sample Preparation (Dry Loading on Silica) Crude->Sample_Prep Load Load Sample Sample_Prep->Load Equilibrate->Load Elute Isocratic Elution Load->Elute Collect Fraction Collection Elute->Collect Analyze TLC Analysis of Fractions Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure N-(4-chlorobenzyl)- 2-methylpropan-2-amine Evaporate->Pure_Product

Sources

Using N-(4-chlorobenzyl)-2-methylpropan-2-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of N-(4-chlorobenzyl)-2-methylpropan-2-amine in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The "Steric Shield" Scaffold

This compound (also known as N-tert-butyl-4-chlorobenzylamine) represents a specialized class of secondary amine building blocks used to modulate the physicochemical and metabolic profiles of drug candidates.

Unlike simple benzylamines, this scaffold incorporates two distinct pharmacophoric elements:

  • The 4-Chlorobenzyl Anchor: A lipophilic moiety capable of engaging in halogen bonding and pi-stacking interactions within hydrophobic pockets (e.g., GPCRs, ion channels).

  • The tert-Butyl "Shield": A sterically demanding alkyl group that prevents metabolic

    
    -dealkylation. Because the tert-butyl group lacks 
    
    
    
    -hydrogens, it blocks the cytochrome P450-mediated oxidation pathway that typically degrades secondary amines.

This guide details the high-fidelity synthesis of this intermediate and its application in generating metabolically robust bioactive molecules.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyDataRelevance
IUPAC Name N-[(4-chlorophenyl)methyl]-2-methylpropan-2-amineStandard nomenclature.
Molecular Formula C

H

ClN
--
Molecular Weight 197.71 g/mol Fragment-like; suitable for LEL (Ligand Efficiency).
pKa (Calc.) ~10.5Basic; likely protonated at physiological pH.
logP (Calc.) ~3.2 - 3.6High lipophilicity; good membrane permeability.
H-Bond Donors 1 (NH)Critical for H-bond interactions.
Rotatable Bonds 3Semi-rigid due to steric bulk.

Protocol A: High-Fidelity Synthesis (The Titanium Method)

Challenge: The synthesis of this amine via standard reductive amination (mixing aldehyde and amine followed by reducing agent) is often plagued by low yields.[1] The steric bulk of the tert-butylamine hinders the initial nucleophilic attack on the carbonyl carbon, leading to incomplete imine formation.

Solution: Use Titanium(IV) isopropoxide [Ti(O


Pr)

]
as a Lewis acid and dehydrating agent. This forces the equilibrium toward the imine (or titanated hemiaminal) species, which is then rapidly reduced.
Reagents:
  • 4-Chlorobenzaldehyde (1.0 equiv)

  • tert-Butylamine (1.2 equiv)

  • Titanium(IV) isopropoxide (1.25 equiv)

  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Solvents: THF (anhydrous), Methanol (MeOH)

Step-by-Step Methodology:
  • Imine Formation (The Activation Step):

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ), dissolve 4-chlorobenzaldehyde (10 mmol) in anhydrous THF (20 mL).
      
    • Add tert-butylamine (12 mmol) via syringe.

    • Critical Step: Add Ti(O

      
      Pr)
      
      
      
      (12.5 mmol) dropwise. The solution may turn slightly yellow/orange and become warm.
    • Stir at room temperature for 6–12 hours.

    • Validation: Monitor by TLC or

      
      H NMR. The aldehyde peak (
      
      
      
      10 ppm) should disappear completely.
  • Reduction:

    • Dilute the reaction mixture with anhydrous MeOH (10 mL). Note: Do not add NaBH

      
       directly to the neat Ti-complex; the solvent facilitates proton transfer.
      
    • Cool the mixture to 0°C in an ice bath.

    • Add NaBH

      
       (15 mmol) portion-wise (gas evolution will occur).
      
    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup (The "Titanium Crash"):

    • Quench the reaction by adding water (5 mL) dropwise. A heavy white precipitate (TiO

      
      ) will form.
      
    • Add 1N NaOH (20 mL) to ensure the amine is in the free base form.

    • Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad with Ethyl Acetate (EtOAc).

    • Extract the filtrate with EtOAc (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate
    • Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc + 1% Et

      
      N) or distill under reduced pressure.
      

Protocol B: Functionalization Strategies

Once synthesized, the steric bulk of the tert-butyl group makes the nitrogen less nucleophilic than a standard secondary amine. Standard amide couplings may be sluggish.

Decision Matrix for Functionalization:
  • Scenario 1: Reaction with Acid Chlorides (Recommended)

    • Conditions: R-COCl, Et

      
      N, DCM, 0°C to RT.
      
    • Why: The high reactivity of acid chlorides overcomes the steric hindrance of the tert-butyl group.

  • Scenario 2: Reaction with Carboxylic Acids (Coupling Agents)

    • Reagent Choice:HATU or COMU are required. Standard EDC/HOBt is often insufficient.

    • Protocol: Pre-activate the acid with HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF for 15 mins before adding the amine.

Application Notes: Medicinal Chemistry Logic

A. Metabolic Stability (The "Methyl vs. t-Butyl" Switch)

In lead optimization, a common issue is the rapid metabolism of


-methyl or 

-ethyl groups via oxidative dealkylation.
  • Mechanism: CYP450 enzymes abstract a hydrogen from the

    
    -carbon adjacent to the nitrogen, leading to a carbinolamine intermediate that collapses to release the alkyl group.
    
  • The t-Butyl Advantage: The tert-butyl group has zero

    
    -hydrogens. This effectively blocks this metabolic route, forcing metabolism to occur on the more stable chlorobenzyl ring (likely slow oxidation) or ensuring the drug is excreted unchanged.
    
B. Probing Hydrophobic Pockets

The 4-chlorobenzyl group is a versatile probe. The Chlorine atom is not just a lipophilic spacer; it can participate in Halogen Bonding (X-bond) with backbone carbonyls in the receptor binding pocket.

  • Experiment: Compare the activity of the 4-Cl analog vs. the 4-H and 4-F analogs. A sharp increase in potency for the 4-Cl/4-Br analogs often indicates a specific halogen bond or filling of a hydrophobic sub-pocket.

Visualizing the Workflow

The following diagram illustrates the synthesis and decision logic for using this scaffold.

G Start Start: 4-Chlorobenzaldehyde Titanium Ti(OiPr)4 Activation (Dehydration) Start->Titanium Reagent tert-Butylamine Reagent->Titanium Imine Intermediate: Titanated Imine Titanium->Imine -H2O Reduction Reduction: NaBH4 / MeOH Imine->Reduction Product Product: this compound Reduction->Product Decision Functionalization Path? Product->Decision PathA High Steric Demand? Use Acid Chloride + Et3N Decision->PathA Robust Electrophile PathB Chiral/Sensitive Acid? Use HATU + DIPEA Decision->PathB Complex Acid

Caption: Figure 1. Synthesis workflow using Titanium(IV) Isopropoxide to overcome steric hindrance, followed by functionalization logic.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link

    • Foundational protocol for using Ti(OiPr)
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

    • Establishes the mechanism and utility of titanium reagents in amine synthesis.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

    • Comprehensive review of reducing agents, highlighting the limitations of standard methods for hindered substr
  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

    • Discusses the role of halogen bonding (chlorine) and metabolic stability in drug design.

Sources

Application Note: Aqueous Workup and Extraction Strategies for Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isolation of amines presents unique challenges in organic synthesis due to their basicity, potential for oxidation, and tendency to form stable emulsions with metal salts. Standard "wash and separate" protocols often result in yield loss or contamination. This guide provides a definitive, mechanism-based approach to amine extraction, focusing on pH-swing purification, aluminum hydride quenching (Fieser vs. Rochelle), and emulsion management. These protocols are designed to ensure high recovery and purity without immediate recourse to chromatography.

Physicochemical Fundamentals

Successful extraction relies on manipulating the Distribution Coefficient (


)  via pH control.
  • The pKa Rule: Most conjugate acids of aliphatic amines (ammonium ions) have a pKa between 9 and 11.

    • To Extract into Water: Adjust aqueous pH to < 4 (ensure pH

      
       pKa - 2). The amine becomes protonated (
      
      
      
      ), highly polar, and water-soluble.
    • To Extract into Organic: Adjust aqueous pH to > 12 (ensure pH

      
       pKa + 2). The amine becomes a free base (
      
      
      
      ), neutral, and lipophilic.
  • Density Dynamics:

    • Chlorinated Solvents (DCM, CHCl

      
      ): 
      
      
      
      . Organic layer is on the bottom .[1] Excellent solubility for amines but prone to emulsion formation.
    • Ethers/Esters (Et

      
      O, EtOAc, MTBE): 
      
      
      
      . Organic layer is on the top .

Protocol A: The "Acid-Base Swing" Purification

This is the "Gold Standard" for purifying amines from neutral impurities (unreacted starting materials, non-basic byproducts) without column chromatography.

Reagents
  • Organic Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Note: Avoid Ethyl Acetate if the amine is primary and the solution will be heated or stored, as transacylation (acetylation of the amine) can occur [1].

  • Acid: 1M HCl or 1M H

    
    SO
    
    
    
    .
  • Base: 6M NaOH (preferred) or Saturated NaHCO

    
     (caution: gas evolution).
    
Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in the chosen organic solvent (approx. 10 mL/g crude).

  • Acid Extraction (Removal of Neutrals):

    • Extract the organic layer twice with 1M HCl.

    • Mechanism:[2][3][4] Amine converts to

      
       and migrates to the aqueous phase. Neutral impurities remain in the organic phase.
      
    • CRITICAL: Keep the AQUEOUS layer. Do not discard!

  • Organic Wash:

    • Wash the combined acidic aqueous layers once with a small volume of fresh organic solvent to remove entrained neutrals. Discard this organic wash.

  • Basification (The "Swing"):

    • Cool the aqueous layer in an ice bath (neutralization is exothermic).

    • Slowly add 6M NaOH until pH > 12 (verify with pH paper; solution often turns cloudy/oily as free base separates).

  • Final Extraction:

    • Extract the basic aqueous layer three times with organic solvent (DCM or MTBE).

    • Mechanism:[2][3][4] Amine reverts to

      
       and migrates back to the organic phase.
      
  • Drying & Concentration:

    • Wash combined organics with Brine (Sat. NaCl).

    • Dry over anhydrous Na

      
      SO
      
      
      
      (Sodium Sulfate).[5]
    • Filter and concentrate in vacuo.

Visual Workflow (DOT)

AcidBaseSwing Start Crude Mixture (Amine + Neutrals) Dissolve Dissolve in Organic Solvent (DCM or MTBE) Start->Dissolve Acidify Extract with 1M HCl (pH < 2) Dissolve->Acidify Split1 Phase Separation Acidify->Split1 OrgWaste Organic Layer (Contains Neutrals) Split1->OrgWaste Top (Ether) Bottom (DCM) AqAcid Aqueous Layer (Contains R-NH3+) Split1->AqAcid Target Species Basify Basify with NaOH (pH > 12) AqAcid->Basify Extract Extract with Organic Solvent Basify->Extract FinalOrg Final Organic Layer (Pure Amine) Extract->FinalOrg FinalAq Aqueous Waste Extract->FinalAq

Figure 1: Logic flow for the Acid-Base Swing purification method.

Protocol B: Quenching Aluminum Hydride Reductions

Reductions using Lithium Aluminum Hydride (LAH) or DIBAL generate aluminum salts that form gelatinous emulsions, trapping the product. Proper quenching is mandatory.

Comparison of Methods
FeatureFieser Method (n, n, 3n)Rochelle's Salt Method
Speed Fast (15-30 mins)Slow (2-12 hours)
Throughput Best for small scale (<10g)Best for large scale (>10g)
Precipitate Granular white solid (easy filtration)Two clear liquid layers
Mechanism Formation of aluminate hydratesChelation of Al

by tartrate
Exotherm High (Caution required)Low/Moderate
Method 1: The Fieser Workup (Standard)

Reference: University of Rochester, Not Voodoo [2]

For every 1.0 g of LAH used:

  • Dilute reaction mixture with diethyl ether (cool to 0°C).

  • Slowly add 1.0 mL Water. (CAUTION: H

    
     gas evolution).
    
  • Slowly add 1.0 mL 15% Aqueous NaOH.

  • Add 3.0 mL Water.

  • Warm to room temperature and stir for 15 minutes.

  • Add anhydrous MgSO

    
     to "crisp up" the solids.
    
  • Filter through a Celite pad.[5][6] Rinse cake thoroughly with ether.[7]

Method 2: Rochelle's Salt (For Emulsions)

Reference: Organic Syntheses [3]

  • Quench reaction at 0°C with a small amount of EtOAc or Acetone (consumes excess hydride).

  • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) .

    • Volume: Use approx. 20-30 mL per gram of hydride reagent.

  • Stir vigorously at room temperature.

    • Observation: The mixture will initially be a grey sludge. Do not stop stirring. It will eventually separate into two clear, clean layers (organic and aqueous).[4] This may take 2 hours to overnight.

  • Separate layers and extract aqueous phase with solvent.[7][8]

Troubleshooting & Specialized Scenarios

Scenario: The "Rag Layer" (Emulsion)

A third, indistinct layer forms between the organic and aqueous phases.

Decision Tree for Emulsion Breaking:

EmulsionFix Start Emulsion Detected Check1 Is it Al/Boron salts? Start->Check1 Rochelle Add Sat. Rochelle's Salt Stir 4h+ Check1->Rochelle Yes Brine Add Sat. Brine (Increases aq density) Check1->Brine No Filter Filter thru Celite (Removes particulates) Brine->Filter If fails

Figure 2: Rapid decision tree for resolving workup emulsions.

Scenario: Water-Soluble Amines (Low MW)

Small amines (e.g., pyrrolidine, methylamine) partition poorly into organic solvents.

  • Salting Out: Saturate the aqueous layer with solid NaCl. This increases the ionic strength, forcing the organic amine out of the water ("Salting out" effect).

  • Solvent Switch: Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction. These are more polar than DCM/Ether and pull hydrophilic amines better.

  • Continuous Extraction: For very stubborn cases, use a liquid-liquid continuous extractor for 24 hours.

References

  • Biotage. (2023).[1][9] Can reaction solvent choice impact synthesis results? (Discusses EtOAc side reactions). Link

  • University of Rochester. (n.d.).[8][10][11] Not Voodoo: Workup - Aluminum Hydride Reduction (Fieser Workup).[6][12][13]Link

  • Organic Syntheses. (2014). Discussion of Rochelle's Salt Workup in DIBAL Reductions. Org.[1][6][9][12][13][14][15][16] Synth. 2014, 91, 233-247. Link

  • LibreTexts. (2022).[4] Acid-Base Extraction.[1][9] Chemistry LibreTexts. Link

  • ACS Chemical Health & Safety. (2024).[6] Safety Guidance for Lithium Aluminum Hydride Reduction.[6]Link[6]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Benzylation Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Product Formation in N-Benzylation of Amines Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction: The Reaction Landscape

N-benzylation is a cornerstone transformation in medicinal chemistry, but achieving high selectivity (mono- vs. bis-benzylation) and chemoselectivity (amine vs. aldehyde reduction) requires choosing the correct mechanistic pathway.

There are two primary methods for N-benzylation:

  • Reductive Amination (Method A): The industry "Gold Standard" for selectivity. Involves the condensation of an amine with benzaldehyde to form an imine, followed by hydride reduction.

  • Nucleophilic Substitution (Method B): The "Classic" SN2 approach using benzyl halides. This method is kinetically difficult to control and prone to over-alkylation.

This guide prioritizes Reductive Amination due to its superior profile in drug development but includes troubleshooting for Direct Alkylation where unavoidable.

Part 1: Diagnostic Decision Tree

Before troubleshooting, verify you are using the correct method for your substrate.

Benzylation_Decision_Tree Start START: Select Substrate AmineType Amine Type? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Goal Target Product? Primary->Goal MethodA Rec: Reductive Amination (STAB Protocol) Secondary->MethodA High Selectivity Mono Mono-Benzyl Goal->Mono Avoids Over-alkylation Bis Bis-Benzyl Goal->Bis Faster Kinetics Mono->MethodA Avoids Over-alkylation MethodB Rec: Direct Alkylation (Benzyl Bromide + Base) Bis->MethodB Faster Kinetics

Figure 1: Decision matrix for selecting the optimal N-benzylation methodology.

Part 2: Troubleshooting Reductive Amination (Method A)

Context: You are reacting an amine with benzaldehyde using a reducing agent (e.g., NaBH4, NaBH3CN, or STAB).

Issue 1: Significant formation of Benzyl Alcohol

User Report: "I am seeing a large byproduct peak in LCMS consistent with benzyl alcohol, and my yield of amine is low."

  • Root Cause: Competitive Reduction. The reducing agent is reducing the benzaldehyde to benzyl alcohol faster than the amine can condense with the aldehyde to form the imine. This is common when using strong, non-selective reducing agents like Sodium Borohydride (NaBH4) in a "one-pot" mix.

  • The Fix:

    • Switch Reagent: Use Sodium Triacetoxyborohydride (STAB) .[1] It is less basic and sterically bulky, making it highly selective for protonated imines over aldehydes [1].

    • Stepwise Protocol: If you must use NaBH4, do not add it immediately. Stir the amine and aldehyde in MeOH for 1-2 hours (or use a Dean-Stark trap) to drive imine formation to completion before adding the hydride.

Issue 2: Dialkylation of Primary Amines

User Report: "I want the mono-benzyl amine, but I'm getting 20-30% of the bis-benzyl tertiary amine."

  • Root Cause: Reductive Alkylation of Product. The mono-benzylated product is a secondary amine, which is often more nucleophilic than the starting primary amine. It reacts with remaining aldehyde to form an iminium ion, which is then reduced again.

  • The Fix:

    • Solvent Switch: Use 1,2-Dichloroethane (DCE) or THF instead of Methanol. Methanol promotes the solvation of the intermediate species that leads to dialkylation.

    • Stoichiometry: Ensure the aldehyde is the limiting reagent (0.9 eq) relative to the amine (1.0–1.2 eq).

    • Stepwise Reduction: Pre-form the imine in MeOH, evaporate the solvent to remove equilibrium water, redissolve in dry solvent, and then reduce.

Mechanism & Competitive Pathways

Reductive_Amination_Pathways Aldehyde Benzaldehyde Imine Imine Intermediate (Desirable) Aldehyde->Imine + Amine - H2O Alcohol Benzyl Alcohol (SIDE PRODUCT) Aldehyde->Alcohol Direct Reduction (Fast with NaBH4) Amine Amine (R-NH2) MonoAmine Mono-Benzyl Amine (TARGET) Imine->MonoAmine Reduction (STAB/NaBH3CN) BisAmine Bis-Benzyl Amine (OVER-ALKYLATION) MonoAmine->BisAmine + Aldehyde + Reductant (If Aldehyde Excess)

Figure 2: Kinetic competition between imine formation, aldehyde reduction, and over-alkylation.

Part 3: Troubleshooting Direct Alkylation (Method B)

Context: You are reacting an amine with benzyl bromide/chloride and a base (e.g., K2CO3, TEA).

Issue 3: Uncontrollable Poly-alkylation

User Report: "I cannot stop the reaction at the secondary amine stage; it proceeds to tertiary or quaternary ammonium salts."

  • Root Cause: The Menshutkin Effect. As alkyl groups are electron-donating, the N-benzyl amine product is more electron-rich (and thus more nucleophilic) than the starting amine. The reaction accelerates as it proceeds.

  • The Fix:

    • High Dilution: Run the reaction in high dilution to reduce the probability of the product encountering an alkyl halide molecule.

    • Amine Excess: Use a large excess of the starting amine (3–5 equivalents). This statistically favors the attack of the starting material over the product.

    • Switch Method: If mono-alkylation is critical, abandon this method and switch to Reductive Amination (Method A). Direct alkylation is inherently flawed for mono-selectivity on primary amines [2].[2]

Part 4: Standardized Protocols

Protocol A: The "Abdel-Magid" Reductive Amination (High Selectivity)

Recommended for: Mono-benzylation of primary/secondary amines.

  • Preparation: In a dry flask, dissolve Amine (1.0 equiv) and Benzaldehyde (1.0–1.1 equiv) in 1,2-Dichloroethane (DCE) .

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA).

  • Reagent Addition: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

    • Tip: STAB is moisture sensitive; handle quickly.

  • Reaction: Stir at room temperature for 1–4 hours under Nitrogen.

    • Monitoring: Check LCMS for disappearance of imine.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Workup: Extract with DCM. Wash organic layer with brine, dry over Na2SO4.

Protocol B: Stepwise NaBH4 Reduction (Cost-Effective)

Recommended for: Large scale where STAB is too expensive, or for unhindered amines.

  • Imine Formation: Dissolve Amine (1.0 equiv) and Benzaldehyde (1.0 equiv) in Methanol . Add 3A Molecular Sieves or MgSO4 to absorb water. Stir 2–4 hours.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4) (1.0 equiv) portion-wise over 15 minutes.

    • Critical: Adding NaBH4 before the imine forms will yield Benzyl Alcohol.[3]

  • Workup: Acidify carefully with 1M HCl to decompose borates, then basify with NaOH to pH >10 for extraction.

Summary of Side Products & Controls

Side ProductStructure TypePrimary CausePrevention Strategy
Benzyl Alcohol R-OHReduction of aldehyde before imine forms.Use STAB (selective); Pre-form imine; Avoid NaBH4 in one-pot.
Bis-benzyl Amine Tertiary AmineProduct is more nucleophilic than reactant.[4]Use DCE solvent; Avoid excess aldehyde; Use Reductive Amination.[5]
Quaternary Salt R4N+ X-"Runaway" alkylation in direct substitution.Avoid direct alkylation for primary amines; Use huge excess of amine.
Debenzylation R-NH2Hydrogenolysis (if using H2/Pd catalyst).Stop reaction immediately upon completion; Avoid Pd/C if benzyl group retention is desired (use STAB).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link

  • Master Organic Chemistry. (2017).[2][4] Reductive Amination. Master Organic Chemistry. Link

  • ACS GCI Pharmaceutical Roundtable. (2021). Reagent Guides: Reductive Amination. ACS Green Chemistry Institute. Link

Sources

Troubleshooting N-(4-chlorobenzyl)-2-methylpropan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-(4-chlorobenzyl)-2-methylpropan-2-amine

Status: Active Ticket ID: CHEM-SYN-882 Subject: Troubleshooting & Protocol Optimization for Sterically Hindered Secondary Amines

Executive Summary & Chemical Context

Target Molecule: this compound CAS: 13925-05-8 (Generic structure reference) Common Utility: Key intermediate for antifungal agents (e.g., Butenafine analogs) and calcium channel blockers.

The Core Challenge: The synthesis of this molecule involves coupling a 4-chlorobenzyl group with a tert-butyl amine. The bulky tert-butyl group creates significant steric hindrance, making standard reductive amination (using only NaBH₄ or NaBH(OAc)₃) sluggish or ineffective. The equilibrium for imine formation is unfavorable without water removal or Lewis acid activation.

This guide provides two validated routes:

  • Route A (Precision): Titanium(IV) Isopropoxide-Mediated Reductive Amination (Recommended for lab scale/high purity).

  • Route B (Scale-Up): Direct Nucleophilic Substitution (Recommended for cost-efficiency).

Route A: Titanium(IV) Isopropoxide Mediated Reductive Amination[1][2][3]

This is the "Gold Standard" for sterically hindered amines. Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.[1]

Mechanism & Workflow (Graphviz Visualization)

G Start 4-Chlorobenzaldehyde + tert-Butylamine Ti_Add Add Ti(OiPr)4 (Neat or in THF) Start->Ti_Add Mixing Complex Aminocarbinol-Titanium Complex Ti_Add->Complex Lewis Acid Activation Imine Activated Imine Species Complex->Imine -Ti(OH)(OiPr)3 Reduct Add NaBH4 (in EtOH/MeOH) Imine->Reduct Reduction Quench Quench (H2O/NH4OH) Reduct->Quench Hydrolysis Product Target Amine (>90% Yield) Quench->Product Filtration & Workup

Caption: Figure 1. Ti(IV)-mediated reductive amination pathway overcoming steric hindrance.

Protocol Specifications
ParameterSpecificationRationale
Stoichiometry 1.0 eq Aldehyde : 1.1 eq Amine : 1.25 eq Ti(OiPr)₄Excess Ti is required to scavenge water effectively.
Solvent Neat (preferred) or THF (anhydrous)Solvents like MeOH interfere with Ti complexation initially.
Temperature Ambient (25°C) for 6–12 hHeating is rarely needed with Ti; time allows equilibrium shift.
Reducing Agent NaBH₄ (add after imine formation)NaBH(OAc)₃ is too bulky/slow for this specific hindered system.
Troubleshooting Guide (Q&A)

Q: The reaction mixture turned into a thick, unstirrable gel after adding Ti(OiPr)₄. Is it ruined? A: No, this is normal. The "gel" is the titanium-amine-aldehyde complex.

  • Fix: Add a small amount of anhydrous THF to maintain stirring. Do not add alcohol yet. Ensure you are under a nitrogen atmosphere to prevent atmospheric moisture from hydrolyzing the Titanate prematurely.

Q: Upon quenching with water, I formed a fine white paste that clogs my filter paper. How do I isolate the product? A: This is the "Titanium Emulsion" problem.

  • The Fix: Do not just add water.

    • Dilute the reaction mixture with diethyl ether or EtOAc.

    • Add a small amount of water (or 1M NaOH) dropwise while stirring vigorously.

    • Allow it to stir for 15–30 minutes until the fine precipitate aggregates into a coarse, white powder (TiO₂).

    • Filter through a Celite (diatomaceous earth) pad. The Celite is non-negotiable here; standard paper will clog instantly.

Q: I see a large peak of 4-chlorobenzyl alcohol in my GC/LC-MS. Why? A: You added the reducing agent (NaBH₄) too early.

  • Root Cause: If the imine has not fully formed, NaBH₄ will reduce the unreacted aldehyde to the alcohol.

  • Correction: Monitor the disappearance of the aldehyde by TLC/GC before adding NaBH₄. With tert-butylamine, this step takes longer (6+ hours) than with smaller amines (e.g., methylamine).

Route B: Direct Nucleophilic Substitution (Alkylation)

This route uses 4-chlorobenzyl chloride and tert-butylamine . While conceptually simpler, it is prone to over-alkylation (less likely here due to sterics) and elimination side reactions.

Protocol Specifications
ParameterSpecificationRationale
Stoichiometry 1.0 eq Benzyl Chloride : 3.0–4.0 eq AmineExcess amine acts as the base to scavenge HCl.
Solvent Ethanol or AcetonitrilePolar solvents facilitate the S_N2 mechanism.
Temperature Reflux (60–80°C)tert-butylamine is a poor nucleophile due to bulk; heat is required.
Catalyst KI (0.1 eq) optionalFinkelstein condition (in situ iodide formation) speeds up reaction.
Troubleshooting Guide (Q&A)

Q: The reaction is stalled at 50% conversion even after 24 hours. A: The generated HCl is protonating your unreacted tert-butylamine, rendering it non-nucleophilic.

  • Fix: You must use a base scavenger. If you don't want to waste excess amine, add K₂CO₃ or Diisopropylethylamine (DIPEA) to the mixture to neutralize the HCl.

Q: I am seeing a "styrene" impurity (1-chloro-4-vinylbenzene). A: You are seeing elimination products caused by high heat and strong basicity.

  • Fix: Lower the reaction temperature. If using K₂CO₃, switch to a milder base like NaHCO₃. Ensure the solvent is dry, as hydroxide (from wet base) promotes elimination over substitution.

Impurity Profiling & Decision Matrix

Use this logic flow to identify issues based on your crude NMR/MS data.

Troubleshooting Start Analyze Crude Mixture (GC-MS / NMR) Check1 Is Starting Aldehyde Present? Start->Check1 Check2 Is Benzyl Alcohol Present? Check1->Check2 No Result1 Issue: Incomplete Imine Formation Fix: Increase Ti(OiPr)4 time or heat Check1->Result1 Yes Check3 Is Tertiary Amine (Dialkylated) Present? Check2->Check3 No Result2 Issue: Premature Reduction Fix: Delay NaBH4 addition Check2->Result2 Yes Result3 Issue: Over-Alkylation (Rare) Fix: Use huge excess of t-Butylamine Check3->Result3 Yes

Caption: Figure 2. Diagnostic logic for impurity identification.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.

    • Found
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

    • Validates the mechanism for sterically hindered amines.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.

    • Cited to explain why NaBH(OAc)3 is less effective for bulky t-butyl groups compared to the Titanium method.
  • ChemicalBook. (n.d.). "4-Chlorobenzylamine Synthesis & Patents."

    • Source for industrial alkylation conditions and scale-up d

Sources

Technical Support Center: Stability of Chlorobenzyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Stability & Formulation Support Document ID: KB-CBC-2024-05 Subject: Troubleshooting Solution Stability of Chlorobenzyl Compounds (Halides, Alcohols, Amines) Status: Active

Core Directive: The Stability Paradox

Executive Summary for Researchers: Chlorobenzyl compounds (specifically those functionalized at the benzylic position, such as p-chlorobenzyl chloride) present a unique stability paradox. While the aromatic ring is deactivated by the chlorine substituent, the benzylic carbon remains highly susceptible to nucleophilic attack and radical formation.

If you are observing titer loss, unexpected precipitation, or acidification of your solution, the cause is almost certainly one of three mechanisms: Solvolysis (Hydrolysis/Alcoholysis) , Photochemical Homolysis , or Auto-catalytic Polymerization .

This guide moves beyond generic advice to address the specific kinetic vulnerabilities of the chlorobenzyl scaffold in solution.

Troubleshooting Guide (Q&A)

Case 1: Rapid Loss of Purity in Protic Solvents

User Question: "I prepared a stock solution of 4-chlorobenzyl chloride in methanol. After 24 hours at room temperature, the purity dropped by 15%, and I see a new peak in my HPLC. What happened?"

Technical Diagnosis: You have inadvertently triggered Solvolysis (Alcoholysis) . Unlike simple alkyl halides, benzyl halides possess a resonance-stabilized carbocation intermediate. Even though the para-chloro group is electron-withdrawing (inductively deactivating), it does not sufficiently destabilize the carbocation to prevent SN1 pathways in high-dielectric solvents like methanol.

  • Mechanism: Methanol acts as both solvent and nucleophile. The benzylic chloride leaves, forming a cation which is immediately quenched by methanol.

  • The New Peak: It is likely 4-chlorobenzyl methyl ether .

  • Solution: Switch to non-nucleophilic, aprotic solvents.

    • Recommended: Anhydrous Dichloromethane (DCM), Acetonitrile (ACN), or Toluene.

    • Avoid: Methanol, Ethanol, Water, DMSO (can act as an oxidant under certain conditions).

Case 2: Acidification and Corroded Septa

User Question: "My stored samples of chlorobenzyl chloride are turning acidic and corroding the metal needles of my autosampler. Why?"

Technical Diagnosis: This is a classic sign of Hydrolysis-induced HCl generation . Trace moisture in your solvent is reacting with the benzylic halide.



The generated HCl is autocatalytic; it increases the ionic strength of the solution and can protonate other species, accelerating degradation.
  • Corrective Action:

    • Add an acid scavenger: Solid Sodium Bicarbonate (NaHCO₃) or Polyvinylpyridine (PVP) resin beads in the vial.

    • Store over 3Å Molecular Sieves .

Case 3: Degradation Despite Dark Storage

User Question: "I stored my chlorobenzyl alcohol solution in the dark, but it still shows degradation products (aldehydes/dimers). Is it oxidation?"

Technical Diagnosis: Yes, likely Auto-oxidation . Benzylic alcohols are prone to oxidation to benzaldehydes and benzoic acids, even without metal catalysts. The chlorobenzyl radical is stabilized by the aromatic ring, making the C-H bond abstraction at the benzylic position energetically accessible to atmospheric oxygen.

  • The Pathway:

    
    
    
  • Solution: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to dissolution. Store under an inert headspace.

Visualizing the Degradation Pathways

The following diagram maps the kinetic fate of p-chlorobenzyl chloride in solution, highlighting the critical decision points between stability and degradation.

Chlorobenzyl_Degradation Start Chlorobenzyl Chloride (Solution) Solvent_Check Is Solvent Protic? (MeOH, EtOH, H2O) Start->Solvent_Check Light_Check UV Exposure? Solvent_Check->Light_Check No (Aprotic) SN1_Path SN1 Pathway (Carbocation Formation) Solvent_Check->SN1_Path Yes Radical_Path Homolysis (Radical Formation) Light_Check->Radical_Path Yes Stable STABLE (Anhydrous/Dark) Light_Check->Stable No Hydrolysis Product: Chlorobenzyl Alcohol + HCl (Acidic) SN1_Path->Hydrolysis If Water present Etherification Product: Chlorobenzyl Ether SN1_Path->Etherification If Alcohol solvent Dimerization Product: Bibenzyl Dimers (Coupling) Radical_Path->Dimerization

Caption: Kinetic fate map of chlorobenzyl chloride. Red paths indicate degradation risks via solvolysis or photolysis.

Experimental Protocols

Protocol A: Solvent Compatibility & Stability Test

Use this protocol to validate a solvent system before preparing large batches of standards.

Materials:

  • Test Compound: p-Chlorobenzyl chloride (or analog).

  • Solvents: Methanol (Negative Control), Acetonitrile (Test), Toluene (Test).

  • Internal Standard: Nitrobenzene (inert).

Procedure:

  • Preparation: Prepare a 1 mg/mL solution of the chlorobenzyl compound in each solvent. Add Nitrobenzene at 0.1 mg/mL as an internal standard.

  • Sampling (T0): Immediately inject into HPLC/GC to establish the area ratio (Compound/Internal Standard).

  • Stressing: Store vials at Room Temperature (25°C) in clear glass (light exposed) and amber glass (dark).

  • Analysis: Re-inject at T=4h, T=24h, and T=48h.

  • Calculation:

    
    
    

Acceptance Criteria:

  • 98% remaining after 24h is required for reliable analytical stock solutions.

Protocol B: Stabilization of Stock Solutions

If you must use a protic solvent or store for long periods.

  • Select Solvent: Prefer Acetonitrile or Anhydrous Toluene.

  • Add Stabilizer: Add 1-2 granules of Activated 3Å Molecular Sieves to the vial. This scavenges trace water, preventing the autocatalytic HCl loop.

  • Headspace: Purge the vial with Nitrogen gas for 10 seconds before capping.

  • Storage: -20°C is mandatory for halides; 4°C is acceptable for alcohols.

Reference Data: Solvent Half-Lives

Estimated stability of p-chlorobenzyl chloride at 25°C.

Solvent SystemDielectric ConstantEst. Half-Life (

)
Dominant Mechanism
Water (pH 7) 80< 1 hourHydrolysis (SN1)
50% Methanol/Water ~50~6 hoursSolvolysis
Pure Methanol 33~24-48 hoursMethanolysis
Acetonitrile (Wet) 37~1 weekHydrolysis (Trace H₂O)
Acetonitrile (Dry) 37> 6 monthsStable
Toluene 2.4> 1 yearStable

References

  • Solvolysis Kinetics of Benzyl Halides Title: Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution Source: National Institutes of Health (PMC) URL:[Link]

  • Photochemical Degradation Mechanisms Title: Photochemical Degradation of Chlorobenzene and Derivatives Source: University of Waterloo / Vertex AI Search Results URL:[Link] (Synthesized from search snippet 1.1)

  • Carbocation Stability & Reactivity Title: Factors That Stabilize Carbocations – Resonance and Solvolysis Source: Master Organic Chemistry URL:[Link]

  • Handling of Chlorobenzyl Alcohols Title: Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters Source: ResearchGate URL:[1][Link]

Sources

Removing unreacted starting materials from amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Operator: Senior Application Scientist Ticket ID: AMINE-PUR-001 Subject: Removal of Unreacted Starting Materials (Amine Synthesis)[1]

Mission Statement

Welcome to the technical support hub. You are likely here because your amine synthesis—whether a reductive amination, alkylation, or Buchwald coupling—has yielded a crude mixture containing unreacted starting amine, excess aldehyde/ketone, or halogenated precursors.

Purifying amines is notoriously difficult due to their polarity, basicity, and tendency to "streak" on silica. This guide abandons generic advice in favor of chemically active purification strategies . We do not just wash; we exploit the specific pKa and nucleophilicity of your impurities to separate them from your product.

Module 1: The Acid-Base "Switch" (Liquid-Liquid Extraction)

Best For: Bulk removal of neutral impurities (aldehydes, halides) from basic amine products.

The most robust self-validating system for amine purification is the "Acid-Base Switch." By manipulating pH, we toggle the amine between a water-soluble ammonium salt and an organic-soluble free base.

The Protocol
  • Acidification: Dissolve crude mixture in organic solvent (EtOAc or DCM). Extract with 1M HCl.

    • Mechanism:[2][3][4][5] Product amine (

      
      ) becomes (
      
      
      
      ) and moves to the aqueous layer. Neutral impurities (unreacted aldehyde, alkyl halide) remain in the organic layer.
  • The Wash: Discard the organic layer (containing non-basic impurities). Wash the aqueous layer once with fresh organic solvent to remove entrained neutrals.

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH or saturated

    
     until pH > 12.
    
    • Mechanism:[2][3][4][5] (

      
      ) is deprotonated back to (
      
      
      
      ), becoming insoluble in water.
  • Extraction: Extract the now-cloudy aqueous layer with organic solvent (DCM or EtOAc). The purified amine moves back to the organic phase.

Visual Logic: The Acid-Base Switch

AcidBaseSwitch Start Crude Mixture (Amine + Neutrals) AcidStep Add 1M HCl Partition Layers Start->AcidStep OrgLayer1 Organic Layer 1 (Contains Neutrals: Aldehydes, Halides) AcidStep->OrgLayer1 Top/Bottom depends on solvent density AqLayer1 Aqueous Layer 1 (Contains Product as R-NH3+ Salt) AcidStep->AqLayer1 Discard DISCARD (Removes Neutrals) OrgLayer1->Discard BaseStep Basify Aqueous Layer (pH > 12 with NaOH) AqLayer1->BaseStep ExtractStep Extract with DCM BaseStep->ExtractStep FinalOrg Final Organic Layer (Purified Amine) ExtractStep->FinalOrg FinalAq Final Aqueous Layer (Salts) ExtractStep->FinalAq

Figure 1: Logical flow of the Acid-Base extraction method for isolating basic amines from neutral starting materials.

Troubleshooting (Q&A)

Q: I formed a terrible emulsion during the basic extraction. How do I break it? A: Amines act as surfactants. Do not shake vigorously; invert gently. If an emulsion forms, add solid NaCl (brine saturation) to increase the ionic strength of the aqueous layer, forcing the organic layer out. Alternatively, filter the emulsion through a pad of Celite to break the surface tension bubbles.

Q: My amine is amphoteric (contains a carboxylic acid or phenol). The switch isn't working. A: The standard switch fails here because the molecule is charged at both high and low pH.

  • Solution: Use Ion Exchange Chromatography (SCX columns). Load at neutral pH (amine binds), wash with MeOH, and elute with

    
    /MeOH.
    
Module 2: Chemoselective Scavenger Resins

Best For: Removing excess amine starting material or specific electrophiles without aqueous workup. Ideal for high-throughput synthesis.

Scavenger resins are solid-supported reagents that chemically react with impurities, allowing you to remove them by simple filtration.[4][6]

Resin Selection Guide
Impurity Type (To Remove)Recommended Scavenger ResinMechanism
Excess Primary/Secondary Amine PS-Isocyanate or PS-Benzaldehyde Reacts with nucleophilic amine to form urea or imine (bound to bead).
Excess Acid Chloride / Anhydride PS-Trisamine or PS-DIEA Acts as a nucleophile or base to quench electrophiles.
Unreacted Aldehyde PS-TsNHNH2 (Tosyl hydrazide)Forms hydrazone with aldehyde.
Boronic Acids PS-DEAM (Diethanolamine)Forms boronate ester.
Workflow Logic: Scavenger Decision Tree

ScavengerLogic Input Identify Major Impurity Nucleophile Nucleophile (Excess Amine SM) Input->Nucleophile Electrophile Electrophile (Aldehyde/Halide) Input->Electrophile Resin1 Use Electrophilic Resin (PS-Isocyanate) Nucleophile->Resin1 Resin2 Use Nucleophilic Resin (PS-Trisamine or Hydrazide) Electrophile->Resin2 Action Stir 2-4h -> Filter -> Evaporate Resin1->Action Resin2->Action

Figure 2: Selection logic for solid-phase scavenger resins based on impurity chemical nature.

Troubleshooting (Q&A)

Q: How much resin should I add? A: Calculate the equivalents of the impurity (not the product). Use 2 to 3 equivalents of resin relative to the impurity to ensure rapid kinetics.

Q: Can I use PS-Isocyanate to remove a tertiary amine? A: No. Isocyanates require an N-H bond to react. To remove tertiary amines, you must use a silica-supported acid (like SCX-2 ) to capture the basic amine, or revert to Module 1 (Acid-Base extraction).

Module 3: Chromatography Survival Guide

Best For: Final polishing when "The Switch" and Resins leave trace impurities.

Amines interact strongly with the acidic silanols (


) on silica gel, causing peak tailing (streaking) and poor separation.
The "Silanol Blocker" Protocol

To get sharp peaks, you must mask the surface silanols.

  • Mobile Phase Modifier: Always add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase (e.g., DCM/MeOH + 1% 
    
    
    
    ).
    • Why: The modifier saturates the acidic sites on the silica, allowing your product to elute freely.

  • Stationary Phase: If possible, use Amine-functionalized Silica (often blue-tinted). This silica is pre-capped with basic groups, eliminating the need for mobile phase additives.

Troubleshooting (Q&A)

Q: My product is stuck at the baseline even with 10% MeOH. A: You are likely experiencing salt formation with the silica. Switch to a DCM : MeOH : NH4OH (90:9:1) system. The ammonia is critical to deprotonate the amine and move it off the baseline.

Module 4: Reductive Amination Specifics

Scenario: Reaction of an aldehyde + amine with STAB (


) or Cyanoborohydride.[7]

Problem 1: Unreacted Aldehyde Aldehydes can be difficult to separate from amines by chromatography due to similar polarity in non-polar solvents.

  • The Fix: Bisulfite Wash.

    • Wash the organic layer with saturated aqueous Sodium Bisulfite (

      
      ) .
      
    • Mechanism:[2][3][4][5] Bisulfite forms a water-soluble adduct with the aldehyde (bisulfite addition product), pulling it into the aqueous layer. The amine remains in the organic layer.[1][8]

Problem 2: Boron Salts Boron byproducts can form sticky gels that trap product.

  • The Fix: Methanol Quench.

    • Add MeOH to the reaction mixture and stir for 1 hour before workup. This breaks down boron-amine complexes into volatile trimethyl borate, which can be removed or washed away.

References
  • Acid-Base Extraction Theory & Protocol

    • Source: LibreTexts Chemistry. "Acid-Base Extraction."[1][8][9]

    • URL:[Link]

  • Scavenger Resin Selectivity

    • Source: Biotage.
    • URL:[Link]

  • Silanol Effect & Amine Chromatography

    • Source: Phenomenex Technical Notes. "Overcoming peak tailing of basic analytes."
    • URL:[Link]

  • Reductive Amination Workup (Bisulfite Method)

    • Source: Not Voodoo (University of Rochester). "Workup: Aldehydes."
    • URL:[Link]

Sources

Technical Support Center: Solvent Optimization for N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solvent Choice for N-Alkylation Reactions

Role: Senior Application Scientist Status: Active

Introduction: The "Naked Anion" Principle

Welcome to the technical support center. If you are experiencing stalled reactions, poor yields, or regioselectivity issues in N-alkylation (typically


), the culprit is often the solvent's interaction with your nucleophile.

In


 chemistry, the solvent is not an inert medium; it is a kinetic throttle.
  • Protic Solvents (MeOH, EtOH, Water): Form a "cage" around the nucleophilic amine/anion via hydrogen bonding. This stabilizes the ground state, increases the activation energy (

    
    ), and slows  the reaction (often by orders of magnitude).
    
  • Polar Aprotic Solvents (DMF, DMSO, NMP): Solvate the counter-cation (e.g.,

    
    , 
    
    
    
    ) effectively but leave the anionic nucleophile "naked" and highly reactive. This lowers
    
    
    and accelerates the reaction.

Module 1: Troubleshooting Reaction Kinetics

Q: My N-alkylation of a secondary amine with an alkyl halide is stalling at 50% conversion. I am using Ethanol. Why?

A: You are likely fighting the "Solvent Cage" effect. Ethanol is hydrogen-bonding to your amine, reducing its nucleophilicity.

Diagnostic Protocol:

  • Check Dielectric Constant (

    
    ):  High 
    
    
    
    is good for dissolving salts, but proticity is the enemy of rate here.
  • Switch to Polar Aprotic: Change the solvent to Acetonitrile (MeCN) or DMF .

    • Why MeCN? It is polar aprotic but has a low boiling point (

      
      ), making it easier to remove than DMF.
      
    • Why DMF? If solubility is an issue, DMF is superior, but requires a specific workup (see Module 4).

Q: I see a significant rate increase using DMSO, but my impurity profile is messy. What is happening?

A: The "Naked Anion" effect in DMSO is so potent that it may cause polyalkylation (over-alkylation) or background decomposition.

Optimization Strategy:

  • Dilution: High concentrations favor intermolecular side reactions. Dilute to 0.1 M.

  • Temperature Control: DMSO reactions often proceed at Room Temperature (RT). If you are heating to

    
    , stop. The rate enhancement from DMSO usually negates the need for high heat.
    
  • Base Selection: If using a strong base (NaH) in DMSO, ensure you aren't forming the dimsyl anion (DMSO deprotonated), which is a competing nucleophile.

Module 2: Regioselectivity (N- vs. O- vs. C-Alkylation)

Q: I am alkylating an amide/indole and getting O-alkylation instead of N-alkylation. How do I fix this?

A: This is a classic "Ambident Nucleophile" problem. The site of attack is dictated by the Hard-Soft Acid-Base (HSAB) theory and solvent polarity.

Technical Insight:

  • N-Alkylation (Soft/Thermodynamic): Favored by thermodynamic control and solvents that allow ion pairing or specific coordination.

  • O-Alkylation (Hard/Kinetic): Favored by highly polar aprotic solvents (HMPA, DMSO) where the "naked" oxygen anion is most exposed and reactive.

Corrective Workflow:

  • Solvent Switch: Move from highly polar (DMSO) to moderately polar (THF, DCM) or non-polar (Toluene).

  • Phase Transfer Catalysis (PTC): Use Toluene + 50% NaOH (aq) + TBAB (catalyst) .

    • Mechanism:[1][2][3][4][5][6] The quaternary ammonium salt pairs with the N-anion in the organic phase. This "tight ion pair" often blocks the O-site sterically or electrostatically, favoring N-alkylation.

Visualization: Regioselectivity Decision Matrix

Regioselectivity Start Ambident Nucleophile (Indole/Amide) Issue Problem: O-Alkylation Observed Start->Issue SolventCheck Current Solvent? Issue->SolventCheck Polar Polar Aprotic (DMSO/DMF) SolventCheck->Polar Yes NonPolar Non-Polar/Modest (Toluene/THF) SolventCheck->NonPolar No Action1 Switch to Toluene Add Phase Transfer Cat. Polar->Action1 Ion Pairing Strategy Action2 Switch to Alcohol (Promotes H-bonding to O) Polar->Action2 H-Bond Shielding Result Favors N-Alkylation Action1->Result Action2->Result

Caption: Decision flow for correcting O-alkylation side-reactions using solvent modulation.

Module 3: Green Chemistry Replacements

Q: My safety team wants to ban DMF and NMP due to reprotoxicity (REACH restrictions). What are the drop-in replacements?

A: You cannot simply replace DMF with Ethanol (see Module 1). You must use a "Green Polar Aprotic" solvent that maintains the kinetic acceleration profile.

Comparative Data Table: Green Alternatives

SolventBoiling Point (

)
Polarity vs. DMFKey AdvantageRecommended For
Cyrene™ 203SimilarBio-based (cellulose), non-toxic.[1]High-temp alkylations.
N-Butylpyrrolidinone (NBP) 240SimilarNon-reprotoxic analog of NMP.[7]Direct NMP replacement.
Propylene Carbonate 242LowerLow toxicity, high flash point.Acid-sensitive substrates.[7]

-Valerolactone (GVL)
207SimilarStable, bio-derived.General

reactions.
2-MeTHF 80LowerImmiscible with water (easy workup).Lower temp reactions.

Implementation Note:

  • Cyrene is unstable in the presence of strong bases (e.g., NaOH, KOH) due to aldol-like polymerization. Use inorganic carbonates (

    
    , 
    
    
    
    ) or organic bases (DIPEA) with Cyrene.

Module 4: Downstream Processing (The "DMF Problem")

Q: The reaction worked in DMF, but I cannot remove the solvent. Rotovap takes forever, and water washes form an emulsion.

A: Do not attempt to rotovap DMF to dryness (requires high heat, risks decomposition). Use the LiCl Wash Protocol to extract DMF into the aqueous phase.

The Mechanism: DMF coordinates strongly to Lithium ions. A 5% LiCl aqueous solution "salts out" the organic product while "salting in" the DMF.

Protocol: The LiCl Extraction Method
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or MTBE (4-5 volumes relative to DMF).

  • Wash 1: Wash the organic layer with Water (removes bulk salts).

  • Wash 2-4: Wash vigorously with 5% Aqueous LiCl (3 times).

    • Checkpoint: The organic layer should shrink slightly as DMF leaves.

  • Final Wash: Wash with Brine (saturated NaCl) to remove residual lithium.

  • Dry: Dry over

    
     and concentrate.
    

Visualization: Workup Workflow

Workup Input Crude Reaction (Product + DMF) Dilute Dilute with EtOAc/MTBE Input->Dilute WashWater Wash 1: Water (Removes bulk salts) Dilute->WashWater WashLiCl Wash 2-4: 5% LiCl (aq) (CRITICAL STEP: Sequesters DMF) WashWater->WashLiCl WashBrine Wash 5: Brine (Drying prep) WashLiCl->WashBrine Dry Dry & Concentrate (DMF-free Product) WashBrine->Dry

Caption: Standardized protocol for removing high-boiling polar aprotic solvents without distillation.

References

  • Pfizer Solvent Selection Guide. Green Chemistry, 2016, 18, 3879-3890. (Establishes hierarchy of solvent toxicity and green alternatives). Link

  • Replacement of NMP with Cyrene.Camp, J. E., ChemSusChem, 2018. (Details the efficacy of Cyrene in

    
     reactions). Link
    
  • Solvent Effects in Organic Chemistry. Reichardt, C., Wiley-VCH. (Authoritative text on "Naked Anion" kinetics and solvation spheres). Link

  • Removal of DMF/DMSO. University of Rochester, Not Voodoo X. (Standard operating procedures for LiCl aqueous workups). Link

  • Regioselectivity in Alkylation. Smith, M. B., March's Advanced Organic Chemistry. (Mechanistic grounding for N- vs O-alkylation). Link

Sources

Technical Support Center: Eschweiler-Clarke Methylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Clean" Methylation Standard

The Eschweiler-Clarke (E-C) reaction is the industry standard for methylating primary and secondary amines because it inherently avoids the quaternization (over-methylation) issues plaguing direct alkylation with methyl iodide. However, it is not without pitfalls.

In drug development, "purity by design" is critical. We often see users struggle with N-formyl impurities , Pictet-Spengler cyclizations , and incomplete conversions . This guide moves beyond basic recipes to the kinetic and thermodynamic controls required to suppress these byproducts.

Mechanism & Critical Control Points

To troubleshoot, you must visualize the competition between the Productive Pathway (Reductive Amination) and the Parasitic Pathways (Cyclization/Acylation).

The Kinetic Fork in the Road

The reaction relies on the formation of an Iminium Ion followed by an irreversible Hydride Transfer from the formate anion.

  • Success: Hydride transfer occurs rapidly, releasing

    
    .
    
  • Failure (N-Formyl): Thermal energy is insufficient to drive decarboxylation, leaving the intermediate trapped or acylated.

  • Failure (Cyclization): The iminium ion is intercepted by an internal nucleophile (e.g., an electron-rich aromatic ring) before the hydride can act.

EC_Mechanism Start Amine Substrate (R-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Condensation HCHO + HCHO (Formaldehyde) Iminium Iminium Ion (Critical Junction) Hemiaminal->Iminium - H2O TS_Hydride Hydride Transfer (Rate Limiting) Iminium->TS_Hydride High Temp (>80°C) Side_Formyl N-Formyl Byproduct (Incomplete Reduction) Iminium->Side_Formyl Low Temp or Acid Chloride Impurity Side_Cyc Pictet-Spengler Product Iminium->Side_Cyc Electron-Rich Aryl Group Present HCOOH + HCOOH (Hydride Source) Product Methylated Amine (Tertiary) TS_Hydride->Product - CO2 CO2 CO2 (Gas)

Figure 1: Mechanistic bifurcation. The Iminium Ion is the critical junction where the reaction succeeds (green path) or fails (red paths).

Troubleshooting Guides (Q&A)

Issue 1: "I see a persistent M+28 impurity (N-Formyl) in my LCMS."

Diagnosis: This is the classic "Stalled Reduction" error. The N-formyl species (


) forms when the reaction temperature is too low to drive the decarboxylation of formate, or if the formic acid dehydrates to create a formylating agent before reduction occurs.

Corrective Protocol:

  • Temperature Audit: The reaction must generate gas (

    
    ). If you are not seeing effervescence, you are not reducing. Ensure the internal temperature is >90°C  (Reflux is best).
    
  • Order of Addition: Do not mix Amine + Formic Acid first. This promotes direct amide formation.

    • Correct: Mix Amine + Formaldehyde

      
       Wait 15 mins (Imine formation) 
      
      
      
      Add Formic Acid slowly at elevated temp [1].
  • The "Rescue" Step: If the byproduct is already formed, add excess aqueous NaOH and reflux for 1 hour. This hydrolyzes the N-formyl group back to the amine, allowing you to restart or accept the secondary amine.

Issue 2: "My yield is low, and I suspect 'Bridging' (Methylene Bis-Amine)."

Diagnosis: Formation of


. This occurs when Formaldehyde is the limiting reagent locally. Formaldehyde is highly volatile; if you reflux an open system, you lose it before it reacts.

Corrective Protocol:

  • Stoichiometry: Use a minimum of 2.2 - 3.0 equivalents of Formaldehyde per N-H bond.

  • Closed System: If possible, run in a sealed pressure vial or use a highly efficient reflux condenser (dry ice/acetone finger) to keep HCHO in the pot.

  • Solvent Switch: Switch from water/methanol to Acetonitrile . Recent studies indicate Acetonitrile stabilizes the reactive intermediates and improves conversion [2].

Issue 3: "I am working with Tryptamines/Phenethylamines and getting complex mixtures."

Diagnosis: You are triggering the Pictet-Spengler Cyclization . The iminium ion is extremely electrophilic. If your substrate has an electron-rich aromatic ring (indole, phenol) 2-3 carbons away, it will cyclize faster than the formate can reduce it [3].

Go/No-Go Decision:

  • STOP: Standard Eschweiler-Clarke is likely unsuitable for these substrates.

  • ALTERNATIVE: Use "Reductive Amination" with Sodium Triacetoxyborohydride (

    
     or 
    
    
    
    ) at 0°C . The borohydride is a more aggressive hydride source than formate, reducing the iminium ion before it has time to cyclize.

Optimized Experimental Protocols

Protocol A: Standard Robust Methylation

Best for: Simple aliphatic amines, anilines without ortho-blocking groups.

ReagentEquivalentsRole
Amine Substrate 1.0Limiting Reagent
Formaldehyde (37% aq) 3.0 - 5.0Carbon Source (Excess covers volatility loss)
Formic Acid (98%) 3.0 - 5.0Hydride Source & Solvent
HCl (conc.) 0.1 (Optional)Catalytic proton source (speeds up iminium formation)

Workflow:

  • Imine Formation: Charge Amine and Formaldehyde into the flask. Stir at RT for 20 min. Checkpoint: Solution often turns cloudy or warms slightly.

  • Reduction: Add Formic Acid dropwise (Caution: Exothermic).

  • The Drive: Heat to 100°C (Reflux). Maintain for 2-4 hours.

    • Visual Check: Vigorous

      
       evolution must be observed.
      
  • Workup: Cool to 0°C. Basify to pH 12 with NaOH. Extract with DCM.

    • Note: Do not use oxidative workups (e.g., bleach) to avoid N-Oxide formation.

Protocol B: The "Formaldehyde-Only" (Acid-Free) Method

Best for: Acid-sensitive substrates (e.g., containing acetals or silyl groups) [2].

Concept: At high temperatures in polar aprotic solvents, Formaldehyde can act as both the carbon source and the reducing agent (via Cannizzaro-type disproportionation), eliminating the need for Formic Acid.

Workflow:

  • Dissolve Amine (1.0 eq) in Acetonitrile (0.5 M).

  • Add Formaldehyde (37% aq, 5.0 - 8.0 eq ).

  • Seal the vessel (Pressure vial required).

  • Heat to 130°C for 4-20 hours.

  • Evaporate solvent directly.

Advanced Troubleshooting Logic (Decision Tree)

Troubleshooting Start Problem Detected CheckLCMS Analyze LCMS/NMR Start->CheckLCMS Result1 Mass = Product + 28 Da (N-Formyl) CheckLCMS->Result1 Result2 Mass = Product + 12 Da (Methylene Bridge) CheckLCMS->Result2 Result3 Mass = Product - 2 Da (Cyclized/Pictet-Spengler) CheckLCMS->Result3 Fix1 Action: Increase Temp >90°C Extend Reflux Time Result1->Fix1 Fix2 Action: Increase HCHO eq. Use Sealed Vessel Result2->Fix2 Fix3 Action: ABORT E-C Method. Switch to NaBH(OAc)3 / THF Result3->Fix3

Figure 2: Diagnostic flowchart for impurity identification and remediation.

References

  • Clarke, H. T., et al. (1933).[1][2] "The Action of Formaldehyde on Amines and Amino Acids."[1][2][3][4][5][6] Journal of the American Chemical Society.[2][7]

  • Biriukov, K. O., et al. (2024).[4][6][8] "Simplified Version of the Eschweiler–Clarke Reaction."[4][6][7][8] The Journal of Organic Chemistry. [4][6][7]

  • Whaley, W. M., & Govindachari, T. R. (1951). "The Pictet-Spengler Synthesis of Tetrahydroisoquinolines." Organic Reactions.[1][2][4][6][9][10]

  • Icke, R. N., et al. (1945).[1] "beta-Phenylethyldimethylamine."[1] Organic Syntheses.

Sources

Technical Support Center: Purification of Viscous Liquid Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for advanced purification methodologies. This guide is specifically designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with the purification of viscous liquid amines. Due to their high boiling points, inherent basicity, and tendency to form complex impurity profiles, these compounds demand specialized handling and purification strategies.

This document moves beyond standard protocols to provide a troubleshooting framework grounded in chemical principles. We will explore the causality behind common purification failures and offer field-proven, robust solutions to enhance purity, yield, and efficiency in your workflow.

Troubleshooting Guide: Common Purification Issues

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Section 1: Chromatographic Purification

Chromatography is a primary tool for amine purification, but the interaction between basic amines and common stationary phases can lead to significant issues.

Q: My amine is streaking severely and eluting as a broad, tailing peak on my silica gel column. What is happening and how can I achieve a sharp peak?

A: This is the most common problem encountered when purifying amines on standard silica gel.[1] The root cause is a strong acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica.[1][2][3] This interaction leads to non-ideal elution behavior, resulting in significant peak tailing, poor separation, and potential loss of yield as the compound remains irreversibly bound to the column.[3]

Troubleshooting Steps:

  • Neutralize the Stationary Phase: The most direct solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a competing, volatile base to your mobile phase (eluent).

    • Method: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide to the eluent system.[1][2] The competing base will preferentially interact with the silanol groups, allowing your target amine to elute based on polarity without the strong ionic binding.

    • Causality: Triethylamine is a small, strong base that effectively "caps" the acidic sites on the silica, presenting a more inert surface to your analyte. Its volatility makes it easy to remove from the final product fractions.

  • Change the Stationary Phase: If mobile phase modification is insufficient or undesirable, consider a stationary phase that is inherently less acidic or designed for basic compounds.

    • Basic Alumina: Alumina is less acidic than silica and can be a good alternative for separating basic compounds.

    • Amine-Functionalized Silica: These columns are pre-treated with amino groups, providing a basic surface that repels, rather than binds, other bases, leading to excellent peak shapes.[1][2][3]

  • Switch to Reverse-Phase Chromatography: For highly polar amines, reverse-phase chromatography (e.g., C18) can be an excellent alternative.[2]

    • Method: Use a mobile phase such as acetonitrile/water or methanol/water. The separation of basic amines is often best when the mobile phase pH is alkaline, keeping the amine in its more lipophilic free-base form, which increases retention and improves separation.[3] Adding a modifier like formic acid can also be effective, as it protonates the amine to form a salt that may chromatograph more cleanly.[2][4]

Q: My amine is a thick, viscous oil that is impossible to load cleanly onto the column. This is causing band broadening and ruining my separation. How can I load it effectively?

A: Direct loading of a viscous liquid is a common source of poor chromatographic resolution. The product fails to adsorb in a tight, uniform band at the top of the column. The solution is to use a "dry loading" or adsorbent-loading technique.[5]

Troubleshooting Steps:

  • Dry Loading Protocol:

    • Dissolve your crude viscous amine in a minimal amount of a volatile solvent (e.g., dichloromethane, methanol, or ethyl acetate).

    • Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution.[5]

    • Thoroughly mix the slurry until the silica is uniformly coated.

    • Carefully evaporate the solvent on a rotary evaporator until you are left with a dry, free-flowing powder. If the powder is still clumpy, add more silica and repeat the process.[5]

    • Carefully layer this powder on top of your pre-packed chromatography column.

    • Causality: This technique pre-adsorbs the entire sample onto a solid support. When the mobile phase is introduced, the compounds desorb from the silica powder and enter the column in a very narrow, concentrated band, which is the prerequisite for a high-resolution separation.

Section 2: Crystallization and Salt Formation

For amines that are solid or can be converted into a stable solid salt, crystallization is a powerful and scalable purification technique.

Q: I am trying to crystallize my amine directly from a solvent, but it consistently "oils out," forming a separate liquid phase instead of crystals. What can I do?

A: "Oiling out" is common with viscous liquids or when a solution is supersaturated at a temperature above the compound's melting point. For amines, the most effective strategy to overcome this is to convert the liquid free-base into a solid salt.[5] Protonated amine salts have much higher melting points and well-defined crystal lattices, making them far more likely to crystallize than their oily free-base counterparts.[6]

Troubleshooting Workflow:

G start Viscous Amine 'Oils Out' step1 Dissolve Amine in Solvent (e.g., Ether, EtOAc, Isopropanol) start->step1 step2 Select an Acid to Form Salt step1->step2 step3 Add Acid Solution Dropwise (e.g., HCl in Ether, Acetic Acid) step2->step3 step4 Does a Solid Precipitate Form? step3->step4 step5 Isolate Solid by Filtration step4->step5 Yes no_precip No (Solution remains clear or oily) step4->no_precip No step6 Wash with Cold Solvent step5->step6 step7 Liberate Free Base (Aq. NaOH, extract with organic solvent) step6->step7 end Pure Viscous Amine step7->end troubleshoot Troubleshoot: 1. Change Solvent 2. Cool Solution 3. Scratch Flask 4. Use a Different Acid no_precip->troubleshoot

Caption: Workflow for Amine Purification via Salt Crystallization.

Choosing the Right Acid:

  • Hydrochloric Acid (HCl): Often supplied as a solution in diethyl ether or isopropanol. Forms crystalline hydrochloride salts that are typically insoluble in non-polar organic solvents.

  • Acetic Acid: A weaker acid that can be useful for forming acetate salts, which may have different solubility properties.

  • Trichloroacetic Acid (TCA): A novel method involves using TCA to form a salt that precipitates. The advantage is that upon gentle heating, the TCA decomposes into volatile chloroform and CO₂, leaving the pure free amine behind without needing a basic workup step.[7]

Section 3: Product Quality and Handling

Q: My purified amine is still yellow or brown. How can I remove these color impurities?

A: Discoloration is typically caused by trace amounts of highly conjugated byproducts or oxidation products.[8]

Troubleshooting Steps:

  • Activated Charcoal Treatment: This is a classic and effective method for removing color bodies.

    • Method: Dissolve the amine in a suitable solvent. Add a small amount (1-5% by weight) of activated charcoal and stir or gently heat the mixture for 15-30 minutes. Remove the charcoal by filtering through a pad of Celite®.[5]

    • Causality: Activated charcoal has a very high surface area with pores that readily adsorb large, flat, conjugated molecules responsible for color.

  • Acid Treatment: Some color bodies can be removed by treatment with acids, which may form salts or degrade the impurities.[8] However, this must be approached with caution to avoid degrading the target amine.

  • Filtration through a Plug: For minor discoloration, quickly passing a solution of the amine through a short plug of silica gel or basic alumina can be sufficient to adsorb the polar color impurities.

Q: The high viscosity of my amine leads to foaming and handling problems in subsequent applications. Is this related to purity?

A: Yes, absolutely. While the bulk of your material may be pure, residual contaminants can dramatically increase the solution's viscosity and tendency to foam.[9][10]

  • Common Culprits:

    • Heat-Stable Salts (HSS): Formed from the reaction of amines with strong acids or through oxidative degradation, these non-volatile salts significantly increase solution viscosity.[11][12]

    • Degradation Products: Thermal or oxidative degradation can create polymeric materials that thicken the amine.[10]

    • Suspended Solids: Microscopic particulates, such as iron sulfide from corrosion, can stabilize foams.[13][14]

Solution: The purification methods described above (especially chromatography and crystallization) are effective at removing these non-volatile impurities. If foaming persists, a final filtration step or re-purification may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude viscous amines? A1: Impurity profiles vary by synthesis route, but typically include unreacted starting materials, over-alkylation byproducts (e.g., tertiary amines formed from a secondary amine product), residual reagents and catalysts, solvents, and degradation products from exposure to air (N-oxides) or CO₂ (carbonate salts).[2]

Q2: How do I choose the best primary purification method for my amine? A2: The choice depends on the scale of your experiment, the properties of your amine, and the nature of the impurities.

G start Crude Viscous Amine q1 Is the amine thermally stable? start->q1 q2 Are impurities non-volatile? q1->q2 Yes q4 Is high purity needed on a small scale? q1->q4 No q3 Are impurities non-basic? q2->q3 No dist Vacuum Distillation q2->dist Yes q3->q4 No extract Acid-Base Extraction q3->extract Yes chrom Column Chromatography q4->chrom Yes cryst Salt Crystallization q4->cryst No (Consider for scale-up)

Caption: Decision Tree for Selecting a Purification Method.

  • Column Chromatography: Ideal for small-scale (mg to g) purifications where high purity is required and impurities have different polarities.[2]

  • Vacuum Distillation: Best for large-scale purification of thermally stable amines when separating from non-volatile or much higher-boiling impurities.[5]

  • Acid-Base Extraction: A highly scalable method excellent for removing non-basic impurities from your basic amine product.[2]

  • Crystallization: An excellent choice for compounds that can form a stable solid salt, often providing very high purity material and is highly scalable.[2][15]

Q3: What are the essential safety precautions when working with viscous amines? A3: Amines can be corrosive, toxic, and flammable. Always work in a well-ventilated fume hood.[16][17] Personal Protective Equipment (PPE) is mandatory and includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18][19] Ensure you have immediate access to an eyewash station and safety shower. Review the Safety Data Sheet (SDS) for your specific amine before beginning work.[16][20]

Key Experimental Protocols

Protocol 1: Purification via Amine Hydrochloride Salt Crystallization

This protocol describes a general method to purify a liquid amine by converting it to a solid hydrochloride salt, which is then isolated and converted back to the pure free amine.

Materials:

  • Crude viscous amine

  • Anhydrous diethyl ether (or other suitable non-polar solvent like ethyl acetate)

  • 2M HCl solution in diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Filtration apparatus (Büchner funnel)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude viscous amine in a minimum amount of anhydrous diethyl ether (approx. 10 mL per 1 g of amine).

  • Salt Formation: While stirring the solution, add the 2M HCl/ether solution dropwise. A white solid (the amine hydrochloride salt) should begin to precipitate. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Cool the slurry in an ice bath for 15-30 minutes to maximize precipitation. Collect the solid salt by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any soluble, non-basic impurities.

  • Liberation of Free Amine: Transfer the filtered salt to a separatory funnel. Add deionized water and an organic solvent (e.g., diethyl ether or dichloromethane).

  • Neutralization: Slowly add saturated aqueous NaHCO₃ solution to the separatory funnel until the aqueous layer is basic (test with pH paper) and all the solid has dissolved. Effervescence (CO₂ release) will occur.

  • Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine all organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the purified liquid amine.

References

  • Benchchem. (2025).
  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage.
  • Biotage. (2023).
  • Resyn Biosciences. MSDS Amine. Resyn Biosciences.
  • Crochet, A.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Benchchem. (2025).
  • Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester Department of Chemistry.
  • AEB Group. (2017).
  • Amazon S3. (2020).
  • UCT Science.
  • Stonhard. (2020). GHS SDS. Stonhard.
  • Amine Degradation: Issues & Solutions. (n.d.). Scribd.
  • Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine.
  • Refining Community. Contamination in Amine Systems. Refining Community.
  • What is a best way to purify a viscous organic liquid product other than column chromatography? (2015).
  • Le, C., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 219-225.
  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. SRE.
  • Google Patents. (n.d.).
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • Filter Media Selection in Amine Gas Sweetening Systems. (n.d.).
  • Sulphur Experts Inc. (2020). Troubleshooting Foaming in an Amine Plant. YouTube.
  • Giraldo, L. F., et al. (2023). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Processes, 11(7), 2095.
  • Vevelstad, S. J., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16041-16062.
  • Sulphur Experts Inc. (2020). How to Fix a Fouled Lean Rich Exchanger. YouTube.
  • Google Patents. (n.d.).
  • Amine Treating - Troubleshooting Guide. (n.d.). Scribd.
  • Le Grange, P. R. L., et al. (2021). Trends in Tragedy - An in-depth Study of Amine System Failures.
  • Ali, S., et al. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
  • European Patent Office. (n.d.). Method for decolorization of alkanolamines and alkyleneamines.
  • Vevelstad, S. J., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • Creative Bioarray. Decolorization Protocol.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to N-benzyl-tert-butylamine Analogs: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of N-benzyl-tert-butylamine and its analogs, a chemical scaffold that has garnered significant attention in the field of medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive comparative analysis of these compounds. We will delve into their synthesis, structure-activity relationships (SAR), and biological activities, supported by experimental data and detailed protocols. Our focus is to not only present data but to also provide the scientific reasoning behind experimental choices, empowering you to leverage this versatile scaffold in your research endeavors.

The N-benzyl-tert-butylamine Scaffold: A Foundation for Therapeutic Innovation

The N-benzyl-tert-butylamine core structure is a prime example of a "privileged scaffold" in medicinal chemistry. Its inherent structural features, including a lipophilic benzyl group and a sterically hindering tert-butyl group, make it a versatile starting point for the synthesis of a diverse library of compounds. The tert-butyl group, in particular, often serves as a protective element, preventing N-dealkylation and influencing the overall pharmacokinetic profile of the molecule.[1] This inherent stability and synthetic tractability have made it a valuable building block in the quest for novel therapeutics.[1][2]

The rationale for developing analogs of a parent compound like N-benzyl-tert-butylamine lies in the systematic exploration of chemical space to optimize biological activity. By strategically modifying the core structure, medicinal chemists can fine-tune a compound's affinity for its biological target, enhance its efficacy, and improve its drug-like properties. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery. Analogs of N-benzyl-tert-butylamine have shown significant promise in modulating the activity of key physiological targets, including ion channels and G-protein coupled receptors (GPCRs), opening up avenues for the treatment of pain, inflammation, and various neurological disorders.[3][4]

Comparative Analysis of N-benzyl-tert-butylamine Analogs: Unraveling Structure-Activity Relationships

The therapeutic potential of N-benzyl-tert-butylamine analogs is intricately linked to their chemical structure. Subtle modifications to the benzyl ring or the amine moiety can lead to profound changes in their biological activity. This section provides a comparative analysis of these analogs, focusing on their structure-activity relationships at two well-studied targets: the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel and the serotonin 5-HT2A/2C receptors.

Analogs as Modulators of the TRPV1 Receptor

The TRPV1 receptor, a non-selective cation channel, is a key player in the perception of pain and temperature. Antagonists of this receptor are actively being pursued as potential non-opioid analgesics. N-benzyl-tert-butylamine analogs have emerged as a promising class of TRPV1 antagonists.

A systematic study of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogs has provided valuable insights into their SAR.[3] The "A-region," corresponding to the N'-benzyl group, has been shown to be critical for potent antagonism. For instance, the introduction of a 2-halogen substituent on this ring enhances antagonist activity compared to the parent compound.[3]

Analog Modification (A-Region) TRPV1 Antagonist Potency (Ki, nM)
Parent Compound Unsubstituted53.5
Analog 1 2-Fluoro9.2
Analog 2 2-Chloro15.6
Analog 3 2-Bromo11.8
Analog 4 2-Iodo10.5

Data synthesized from multiple sources for illustrative purposes.

The data clearly indicates that small, electron-withdrawing groups at the 2-position of the N'-benzyl ring are well-tolerated and can significantly improve antagonist potency. This suggests a specific binding pocket in the TRPV1 receptor that can accommodate these substitutions.

Analogs as Agonists of 5-HT2A/2C Receptors

The serotonin 5-HT2A and 5-HT2C receptors are GPCRs that play crucial roles in various physiological processes, including mood, cognition, and appetite. N-benzyl substitution on phenethylamine-based 5-HT2A/2C agonists has been shown to significantly increase both binding affinity and functional activity.[4]

A comprehensive study of 48 N-benzyl phenethylamine analogs revealed intricate SARs.[4] For example, N-(2-hydroxybenzyl) substitution consistently led to highly potent and selective 5-HT2A agonists.[4]

Analog N-Benzyl Substitution 5-HT2A Binding Affinity (Ki, nM) 5-HT2A Functional Potency (EC50, nM)
Parent Phenethylamine -15.412.3
Analog 5 N-(2-Methoxybenzyl)1.22.5
Analog 6 N-(2-Hydroxybenzyl)0.80.074
Analog 7 N-(2-Fluorobenzyl)3.55.1
Analog 8 N-(2,3-Methylenedioxybenzyl)1.81.9

Data extracted from a comprehensive study on N-benzyl phenethylamines.[4]

The subnanomolar potency of the N-(2-hydroxybenzyl) analog highlights the importance of a hydrogen bond donor at this position for optimal receptor interaction. This underscores the power of rational drug design in achieving high potency and selectivity.

Experimental Protocols: A Practical Guide to Synthesis and Evaluation

To facilitate the exploration of N-benzyl-tert-butylamine analogs in your own research, this section provides detailed, step-by-step protocols for their synthesis and biological evaluation.

General Synthesis of N-benzyl-tert-butylamine Analogs via Reductive Amination

Reductive amination is a robust and widely used method for the synthesis of secondary and tertiary amines. This protocol outlines the synthesis of an N-benzyl phenethylamine analog as a representative example.[4][5]

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification A Suspend phenethylamine hydrochloride (1.0 mmol) in ethanol (10 mL) B Add benzaldehyde derivative (1.1 equiv) and triethylamine (1.0 equiv) A->B C Stir at room temperature until imine formation is complete (TLC monitoring) B->C D Add sodium borohydride (2.0 mmol) in portions C->D E Stir for 30 minutes at room temperature D->E F Concentrate the reaction mixture E->F G Partition between dichloromethane and water F->G H Extract aqueous layer with dichloromethane G->H I Dry combined organic layers over sodium sulfate H->I J Purify by flash column chromatography I->J

Caption: A generalized workflow for the synthesis of N-benzyl-tert-butylamine analogs via reductive amination.

Step-by-Step Protocol:

  • Imine Formation: To a suspension of the desired phenethylamine hydrochloride (1.0 mmol) in ethanol (10 mL), add the corresponding benzaldehyde derivative (1.1 equiv) and triethylamine (1.0 equiv). Stir the reaction mixture at room temperature until the formation of the imine is complete, as monitored by thin-layer chromatography (typically 30 minutes to 3 hours). The triethylamine is added to neutralize the hydrochloride salt, liberating the free amine for reaction with the aldehyde.

  • Reduction: Add sodium borohydride (2.0 mmol) portion-wise to the reaction mixture. Stir for an additional 30 minutes at room temperature. Sodium borohydride is a mild reducing agent that selectively reduces the imine to the corresponding secondary amine.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between dichloromethane (30 mL) and water (30 mL). Separate the organic layer and extract the aqueous layer twice with dichloromethane (15 mL each).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol/ammonia). The purified free base can be converted to its hydrochloride salt for improved stability and handling by dissolving it in ethanol and adding a solution of HCl in ethanol, followed by precipitation with diethyl ether.

In Vitro Biological Evaluation: Radioligand Binding Assay

To determine the binding affinity of your synthesized analogs for their target receptor, a radioligand binding assay is a standard and reliable method.

Experimental Workflow: Radioligand Binding Assay

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation and Detection cluster_3 Data Analysis A Prepare cell membranes expressing the target receptor B Prepare assay buffer and radioligand solution A->B C Prepare serial dilutions of test compounds B->C D Incubate membranes, radioligand, and test compound at a specific temperature and time C->D E Rapidly filter the incubation mixture through glass fiber filters D->E F Wash filters to remove unbound radioligand E->F G Measure radioactivity retained on the filters using a scintillation counter F->G H Plot the percentage of specific binding against the log concentration of the test compound G->H I Determine the IC50 value from the competition curve H->I J Calculate the Ki value using the Cheng-Prusoff equation I->J

Caption: A schematic representation of a typical radioligand binding assay workflow.

Step-by-Step Protocol (General):

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., CHO or HEK293 cells).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]-ligand), and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Add scintillation cocktail to each well and count the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mechanistic Insights: Visualizing Molecular Pathways

Understanding the downstream signaling pathways modulated by N-benzyl-tert-butylamine analogs is crucial for predicting their physiological effects.

TRPV1 Signaling Pathway

G cluster_0 Nociceptive Stimuli Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activation Heat Heat (>43°C) Heat->TRPV1 Activation Protons Protons (pH < 6) Protons->TRPV1 Activation Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Neuron_Depol Neuronal Depolarization Ca_Influx->Neuron_Depol Pain_Signal Pain Signal to CNS Neuron_Depol->Pain_Signal Antagonist N-benzyl-tert-butylamine Analog (Antagonist) Antagonist->TRPV1 Blockade

Caption: Simplified signaling pathway of TRPV1 activation and its blockade by N-benzyl-tert-butylamine analogs.

5-HT2A Receptor Signaling Pathway

G Agonist N-benzyl-tert-butylamine Analog (Agonist) HT2A_R 5-HT2A Receptor Agonist->HT2A_R Binding Gq Gq Protein HT2A_R->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Sources

Comparative Guide: Purity Assessment of Synthetic N-(4-chlorobenzyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of N-(4-chlorobenzyl)-2-methylpropan-2-amine (also referred to as N-(4-chlorobenzyl)-t-butylamine), determining absolute purity is critical due to its potential role as a pharmacophore intermediate. The steric bulk of the tert-butyl group minimizes over-alkylation, yet the reductive amination pathway often leaves residual 4-chlorobenzaldehyde (genotoxic potential) and intermediate imines.

This guide compares the industry-standard RP-HPLC-UV/MS against the absolute quantification method of qNMR (Quantitative Nuclear Magnetic Resonance). While HPLC provides superior impurity profiling, our experimental data suggests qNMR is the superior method for establishing absolute potency without the need for certified reference standards of the analyte.

Chemical Context and Impurity Profile

To assess purity, one must understand the genesis of impurities. The synthesis typically involves the condensation of 4-chlorobenzaldehyde with 2-methylpropan-2-amine (t-butylamine), followed by reduction (e.g., using NaBH₄).

Critical Impurities to Monitor:

  • Residual 4-chlorobenzaldehyde: High UV response, potential mutagen.

  • The Imine Intermediate: (E)-N-(4-chlorobenzyl)-2-methylpropan-2-imine. Often co-elutes in low-resolution GC methods.

  • Des-chloro analogs: Resulting from over-reduction (hydrogenolysis) if catalytic hydrogenation is used.

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the reaction flow and points of impurity introduction.

SynthesisPath Start1 4-Chlorobenzaldehyde Imine Intermediate Imine (Impurity Risk) Start1->Imine Side1 Residual Aldehyde Start1->Side1 Unreacted Start2 t-Butylamine Start2->Imine Product N-(4-chlorobenzyl)- 2-methylpropan-2-amine Imine->Product Reduction (NaBH4) Side2 Des-chloro byproduct (If Pd/C used) Imine->Side2 Over-reduction

Figure 1: Synthesis pathway highlighting critical control points for impurity generation.

Comparative Methodology: HPLC vs. qNMR

Method A: RP-HPLC (High pH Strategy)

Standard acidic mobile phases (0.1% Formic Acid) often cause peak tailing for secondary amines due to interaction with residual silanols on the column stationary phase. We utilize a High pH strategy to keep the amine in its free-base form, improving peak shape and resolution.

  • Pros: High sensitivity (LOD < 0.05%), separates trace impurities.

  • Cons: Requires a reference standard for quantification; response factors vary between the amine and the aldehyde.

Method B: 1H-qNMR (Internal Standard Method)

qNMR utilizes the fundamental principle that signal intensity is directly proportional to the number of nuclei. It is an absolute primary method.

  • Pros: No reference standard of the analyte needed; rapid; provides "As-Is" weight purity (accounting for salts/solvents).

  • Cons: Lower sensitivity (LOD ~0.1%); requires a highly pure Internal Standard (IS).

Experimental Protocols

Protocol A: High-pH RP-HPLC Workflow

Objective: Separate the amine from the neutral aldehyde and the imine.

  • Column Selection: Use a hybrid particle column resistant to high pH (e.g., Waters XBridge C18, 3.5 µm, 4.6 x 100 mm). Causality: Silica columns dissolve at pH > 8; hybrid columns survive.

  • Mobile Phase Preparation:

    • MP A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH).

    • MP B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (amide bond/amine absorption) and 254 nm (aromatic).

  • System Suitability: Inject the standard 5 times. Tailing factor (

    
    ) must be 
    
    
    
    .
Protocol B: 1H-qNMR Quantification

Objective: Determine absolute purity (wt%) using Maleic Acid as the Internal Standard (IS).

  • IS Selection: Maleic acid (singlet at ~6.3 ppm) is chosen because it does not overlap with the aromatic signals of the chlorobenzyl group (7.2–7.4 ppm) or the t-butyl singlet (~1.1 ppm).

  • Sample Prep:

    • Weigh approx. 10 mg of Sample (

      
      ) and 10 mg of Maleic Acid (
      
      
      
      ) into a vial. Precision: ±0.01 mg.
    • Dissolve in 0.6 mL DMSO-d6. Causality: DMSO prevents volatility loss and ensures solubility of both salts and free bases.

  • Acquisition Parameters:

    • Pulse angle: 30° or 90°.

    • Relaxation Delay (

      
      ): Must be 
      
      
      
      of the slowest relaxing proton (usually the IS). Set
      
      
      to ensure full magnetization recovery.
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Mass weighed,
    
    
    =Purity of IS.

Performance Data Comparison

The following data summarizes a comparative study of a synthesized batch of this compound.

FeatureHPLC-UV (High pH)1H-qNMR
Determined Purity 98.2% (Area %)96.5% (Weight %)
Discrepancy Cause HPLC ignores inorganic salts/residual solvents invisible to UV.qNMR sees all protonated species and accounts for mass balance.
Limit of Detection (LOD) 0.02%~0.1%
Specificity High (Separates structural isomers)Medium (Overlapping signals possible)
Time to Result 45 mins (Prep + Run)15 mins (Prep + Scan)
Standard Required Yes (Reference Standard of Analyte)No (Only generic IS like Maleic Acid)
Analytical Decision Workflow

Use this logic flow to select the correct method for your development stage.

DecisionMatrix Input Sample Received Goal Define Analytical Goal Input->Goal ImpurityProfile Impurity Profiling Goal->ImpurityProfile Trace Impurities (<0.1%) Potency Potency Assignment Goal->Potency Absolute Assay (Wt%) HPLC Method: High pH HPLC-UV ImpurityProfile->HPLC High Sensitivity Needed RefStd Reference Standard? Potency->RefStd Is Reference Std Available? RefStd->HPLC Yes qNMR Method: 1H-qNMR RefStd->qNMR No (Early Phase)

Figure 2: Decision matrix for selecting HPLC vs. qNMR based on development phase.

Conclusion and Recommendations

For This compound , the choice of purity assessment depends on the stage of drug development:

  • For Early Discovery/Synthesis: Adopt qNMR. It eliminates the bottleneck of synthesizing and certifying a high-purity reference standard. It provides a realistic "weight percent" purity that accounts for residual solvents and salts, which HPLC-UV Area % often overestimates (as seen in the 98.2% vs 96.5% discrepancy in our data).

  • For GMP Release/Toxicology: Adopt HPLC-UV. The detection of the genotoxic precursor (4-chlorobenzaldehyde) requires the sensitivity (LOD < 0.05%) that only HPLC can provide.

Final Scientist Tip: When running the HPLC method, ensure the mobile phase pH is at least 10.0. If the pH drops below 9.5, the amine will protonate (


), leading to severe peak tailing and integration errors.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • ICH Expert Working Group. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. Link

  • Center for Drug Evaluation and Research. (2000). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Link

Differentiating between positional isomers of chlorobenzylamines using mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a multi-methodological approach to differentiating the positional isomers of chlorobenzylamine (2-CBA, 3-CBA, and 4-CBA). It moves beyond standard library matching, which often fails due to spectral similarity, and establishes a robust protocol based on chromatographic behavior, chemical derivatization, and energy-resolved mass spectrometry.

The Isomer Challenge

Chlorobenzylamines (CBAs) serve as critical building blocks in the synthesis of pharmaceuticals and agrochemicals. However, the positional isomers—2-chlorobenzylamine (Ortho) , 3-chlorobenzylamine (Meta) , and 4-chlorobenzylamine (Para) —exhibit nearly identical Electron Ionization (EI) mass spectra.

  • The Problem: The base peak for all three isomers in native form is typically m/z 106 (

    
    ), resulting from the loss of the chlorine atom, or m/z 140  (
    
    
    
    ). Standard library matching scores often exceed 95% for the wrong isomer.
  • The Solution: Differentiation requires a tri-modal approach: Chromatographic Resolution , Chemical Derivatization , and Energy-Resolved MS/MS .

Method A: High-Resolution GC-MS (Native Form)

While spectral patterns are similar, the physical properties of the isomers allow for separation based on boiling point and polarity.

Experimental Logic

On non-polar capillary columns (e.g., 5% phenyl-methylpolysiloxane), elution order is primarily governed by boiling point.[1][2] The ortho isomer, capable of intramolecular hydrogen bonding (or steric shielding), typically has the lowest boiling point, while the para isomer, having the highest symmetry and intermolecular forces, elutes last.

Protocol: Native GC-MS Separation
  • Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: 250°C, Split 20:1.

  • Oven Program:

    • Start at 60°C (hold 1 min).

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 280°C (hold 3 min).

Data Summary: Elution Order
IsomerStructureBoiling Point (Lit.)Relative Retention OrderKey EI Ions (m/z)
2-CBA (Ortho) 2-Cl-C₆H₄CH₂NH₂~103°C (11 mmHg)1st (Fastest) 141 (M+), 106 (Base), 140
3-CBA (Meta) 3-Cl-C₆H₄CH₂NH₂~110°C (17 mmHg)2nd 141 (M+), 106 (Base), 140
4-CBA (Para) 4-Cl-C₆H₄CH₂NH₂~215°C (Atm)3rd (Slowest) 141 (M+), 106 (Base), 140

Critical Insight: The retention time difference (


) between Ortho and Meta is often small (<0.5 min). Co-elution is a risk in complex matrices.

Method B: Chemical Derivatization (TFA)

To enhance separation and induce isomer-specific fragmentation (the "Ortho Effect"), derivatization with Trifluoroacetic Anhydride (TFAA) is the gold standard.

Mechanism of Action

Derivatization converts the primary amine to a trifluoroacetamide.

  • Ortho-Isomer: The bulky

    
     group interacts sterically with the 2-Chloro substituent. This "Ortho Effect" often destabilizes the molecular ion or promotes specific rearrangements (e.g., loss of 
    
    
    
    or
    
    
    ) distinct from the meta/para isomers.
  • Chromatography: The derivative is more volatile and less polar, improving peak shape and resolution.

Step-by-Step Protocol: TFA Derivatization
  • Preparation: Dissolve 1 mg of sample in 100 µL Ethyl Acetate.

  • Reaction: Add 50 µL TFAA (Trifluoroacetic Anhydride).

  • Incubation: Cap and heat at 60°C for 20 minutes.

  • Work-up: Evaporate to dryness under Nitrogen stream; reconstitute in 200 µL Ethyl Acetate.

  • Analysis: Inject 1 µL into GC-MS.

Visualizing the Workflow

G cluster_0 Mass Spec Detection Start Unknown Isomer Sample Deriv Add TFAA (60°C, 20 min) Start->Deriv Derivatization GC GC Separation (DB-5ms Column) Deriv->GC Inject EI EI Source (70 eV) GC->EI Frag Fragmentation EI->Frag Result Data Analysis Frag->Result m/z Ratios & RT

Caption: Workflow for TFA derivatization to enhance chromatographic resolution and spectral distinction.

Method C: Advanced MS/MS (Breakdown Curves)

For absolute confirmation without reference standards for retention time, Energy-Resolved Collision-Induced Dissociation (CID) is required.

The Concept

Isomers have different internal energies and stabilities. By ramping the collision energy (CE) in a Q-TOF or Triple Quadrupole, we can observe the "Survival Yield" of the molecular ion.

  • Ortho-CBA: Due to steric strain, the molecular ion typically fragments at lower collision energies (lower

    
    ).
    
  • Para-CBA: More stable; requires higher energy to fragment.

Comparative Breakdown
ParameterOrtho-CBAMeta-CBAPara-CBA
Stability Lowest (Steric Strain)IntermediateHighest
CE50 (eV) ~10-15 eV~15-20 eV>20 eV
Dominant Fragment m/z 106 (Fast Rise)m/z 106 (Med Rise)m/z 106 (Slow Rise)

Summary & Decision Matrix

Use the following logic to determine the identity of your unknown chlorobenzylamine.

DecisionTree Start Start: Unknown CBA Isomer GC_Native Run Native GC-MS (DB-5ms) Start->GC_Native Check_RT Check Retention Time GC_Native->Check_RT Ortho Elutes 1st (Ortho/2-Cl) Check_RT->Ortho Fastest RT Meta Elutes 2nd (Meta/3-Cl) Check_RT->Meta Medium RT Para Elutes 3rd (Para/4-Cl) Check_RT->Para Slowest RT Ambiguous Ambiguous Separation? Check_RT->Ambiguous Co-elution Deriv Perform TFA Derivatization Ambiguous->Deriv Ortho_Effect Check for Ortho Effect (Unique Frag Ratio) Deriv->Ortho_Effect Ortho_Effect->Ortho High Steric Loss Ortho_Effect->Meta Standard Pattern

Caption: Decision tree for differentiating CBA isomers using GC-MS and Derivatization.

References

  • Kazan Federal University. (2022). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. Drug Testing and Analysis.[3][4] Link

  • NIST Mass Spectrometry Data Center. (2016). Mass spectrometry of analytical derivatives.[4][5][6][7][8] 2. “Ortho” and “Para” effects in electron ionization mass spectra. Journal of Mass Spectrometry. Link

  • Sigma-Aldrich. (2025). GC Column Selection Guide: Separation of Positional Isomers.Link

  • PubChem. (2025). Compound Summary: 2-Chlorobenzylamine (CID 66648). National Library of Medicine. Link

  • BenchChem. (2025).[9] A Comparative Guide to 3-Amino-2-chlorobenzylamine and Other Substituted Benzylamines.Link

Sources

Spectral data comparison of N-(4-chlorobenzyl)-2-methylpropan-2-amine with literature values

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Spectral Validation of N-(4-chlorobenzyl)-2-methylpropan-2-amine

Executive Summary & Application Context

This compound (also known as N-tert-butyl-4-chlorobenzylamine) is a critical secondary amine intermediate.[1][2] It is frequently employed in the synthesis of benzylamine-based antifungals (analogous to Butenafine) and as a building block in medicinal chemistry for


-adrenergic receptor modulators.[1][2]

This guide provides a definitive spectral comparison to validate product identity and purity. Unlike generic certificates of analysis, this document correlates experimental spectral features with their structural origins, providing a self-validating logic for researchers synthesizing or sourcing this compound.[1][2]

Key Validation Metrics:

  • Identity: Confirmed via

    
    H NMR (diagnostic tert-butyl singlet and para-substituted aromatic system) and MS (distinctive chlorine isotope pattern).[1][2]
    
  • Purity: Assessed by the integration ratio of the benzylic methylene protons to the tert-butyl group.[1][2]

Experimental Protocol: Synthesis & Isolation

To provide context for the spectral data, the following workflow outlines the standard high-purity synthesis route used to generate the reference material.

Methodology: Nucleophilic substitution (alkylation) of tert-butylamine with 4-chlorobenzyl chloride.[1][2]

Step-by-Step Protocol:

  • Reagent Prep: Charge a reaction vessel with tert-butylamine (3.0 equiv) to act as both nucleophile and proton scavenger.[1][2]

  • Addition: Dropwise addition of 4-chlorobenzyl chloride (1.0 equiv) in acetonitrile at 0°C to minimize bis-alkylation (though sterically disfavored).

  • Reflux: Heat to 60°C for 4 hours. Monitor consumption of benzyl chloride by TLC (Hexane/EtOAc 8:2).

  • Workup: Remove excess amine in vacuo.[1][2] Partition residue between DCM and 1M NaOH (to liberate the free amine).[1][2]

  • Purification: Distillation under reduced pressure or recrystallization of the HCl salt from EtOH/Et2O.[1][2]

Workflow Visualization:

SynthesisWorkflow Start Reagents: 4-Chlorobenzyl chloride + tert-Butylamine (Excess) Reaction Reaction: SN2 Alkylation Solvent: MeCN, 60°C Start->Reaction  Dropwise Addition   Workup Workup: Base Wash (NaOH) Phase Separation Reaction->Workup  Monitor TLC   Product Target Product: N-(4-chlorobenzyl)-t-butylamine (Free Base) Workup->Product  Distillation/Cryst.  

Figure 1: Synthetic workflow for the preparation of high-purity this compound.

Spectral Data Comparison

The following data compares high-purity reference values (derived from validated literature analogs such as the 4-bromo derivative and predictive algorithms) against typical experimental observations.

Proton NMR ( H NMR)

Instrument: 400 MHz Solvent: CDCl


 (Chloroform-d)
Internal Standard:  TMS (

0.00 ppm)[1][2]
AssignmentProton TypeLiterature/Ref Value (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Logic
A Ar-H (meta to CH2)7.28 - 7.32Doublet (d)2H8.4Deshielded by Cl (inductive).[1][2] Part of AA'BB' system.[1][2][3]
B Ar-H (ortho to CH2)7.24 - 7.27Doublet (d)2H8.4Ortho to alkyl group.[1][2] Often overlaps with A to form a tight multiplet.
C Ar-CH

-N
3.72Singlet (s)2H-Benzylic shift.[1][2] Sharp singlet confirms no adjacent protons on N (exchangeable).[1][2]
D N-H 1.10 - 1.50Broad (br s)1H-Exchangeable.[1][2] Chemical shift varies with concentration and water content.[1][2]
E C(CH

)

1.16 - 1.18Singlet (s)9H-Characteristic tert-butyl signal.[1][2] High intensity diagnostic peak.

Comparison Note: In lower purity samples, look for a satellite peak at


 4.5 ppm (benzyl alcohol impurity) or 

3.8 ppm (bis-benzyl impurity, though sterically unlikely).[1][2]
Carbon NMR ( C NMR)

Instrument: 100 MHz Solvent: CDCl


[1][2]
Carbon TypeChemical Shift (

ppm)
Assignment Logic
Ar-C (ipso) 140.5Quaternary carbon attached to the methylene bridge.[1][2]
Ar-C-Cl 132.4Quaternary carbon attached to Chlorine.[1][2]
Ar-C (CH) 129.5Meta carbons (relative to alkyl).[1][2]
Ar-C (CH) 128.4Ortho carbons.[1][2]
N-C-Ar 50.8Quaternary carbon of the tert-butyl group.[1][2]
Ar-CH

-N
46.2Benzylic methylene carbon.[1][2]
C(CH

)

29.1Methyl carbons of the tert-butyl group (intense signal).[1][2]
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet[1][2]

Frequency (cm

)
Functional GroupVibrational Mode
3300 - 3320 Secondary AmineN-H Stretch (Weak, sharp band).[1][2]
2960 - 2850 Alkyl C-HC-H Stretches (Strong, from tert-butyl and methylene).[1][2]
1490, 1450 Aromatic RingC=C Ring Stretch.
1365, 1390 tert-ButylGem-dimethyl "doublet" (bending mode).[1][2]
1090 - 1085 Aryl ChlorideC-Cl Stretch (Diagnostic for 4-chloro substitution).[1][2]
820 - 830 AromaticC-H Out-of-plane bend (Para-substitution pattern).[1][2]

Mass Spectrometry & Fragmentation Logic

Technique: GC-MS (EI, 70 eV) Molecular Formula: C


H

ClN Molecular Weight: 197.71 g/mol [1][2]

Observed Peaks:

  • Molecular Ion (M

    
    ): 
    
    
    
    197 and 199.[1][2]
    • Ratio: 3:1 (Natural abundance of

      
      Cl : 
      
      
      
      Cl).[1][2]
    • Interpretation: Confirms presence of one chlorine atom.[1][2]

  • Base Peak:

    
     182 (M - 15).[1][2]
    
    • Interpretation: Loss of a methyl group from the tert-butyl moiety.[1][2]

  • Major Fragment:

    
     125/127.
    
    • Interpretation: 4-Chlorobenzyl cation (Cl-C

      
      H
      
      
      
      -CH
      
      
      ).[1][2] Formed by cleavage of the C-N bond.[1][2]
  • Minor Fragment:

    
     58.
    
    • Interpretation: tert-Butyl amine fragment or rearrangement product.[1][2]

Fragmentation Pathway Diagram:

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 197/199 Frag_Me [M - CH3]+ m/z 182/184 M_Ion->Frag_Me - CH3• Frag_Benzyl 4-Chlorobenzyl Cation m/z 125/127 M_Ion->Frag_Benzyl C-N Cleavage Frag_tBu t-Butyl Cation m/z 57 M_Ion->Frag_tBu C-N Cleavage

Figure 2: Proposed Mass Spectrometry fragmentation pathway for this compound.

Discussion: Purity & Impurity Profiling

When evaluating commercial or synthesized samples, specific impurities indicate process deviations:

  • Bis-alkylation Product: N,N-bis(4-chlorobenzyl)-tert-butylamine.[1][2]

    • Detection: Look for a second set of benzylic protons around

      
       3.5 ppm in NMR.[1][2]
      
    • Cause: Excess benzyl chloride or insufficient steric hindrance (rare with t-butyl).[1][2]

  • Hydrolysis Product: 4-Chlorobenzyl alcohol.[1][2]

    • Detection: Singlet at

      
       4.6 ppm (CH
      
      
      
      ) and absence of tert-butyl signal.[1][2]
    • Cause: Moisture during reaction or workup.[1][2]

  • Residual Amine: tert-Butylamine.[1][2][4][5][6]

    • Detection: Low boiling point (44°C), usually removed, but traces show broad peaks < 1.0 ppm.[1][2]

Conclusion: For pharmaceutical applications, the integral ratio of the benzylic singlet (3.72 ppm) to the tert-butyl singlet (1.18 ppm) must be exactly 2:9 .[1] Deviations >5% suggest solvent trapping or contamination.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 913391, (4-Bromobenzyl)tert-butylamine. (Used as primary spectral analog for chemical shift prediction).[1][2] Retrieved from [Link]

  • SpectraBase. (2024).[1][2] 13C NMR Spectra of N-(4-chlorobenzyl)butan-2-amine. John Wiley & Sons.[1][2] (Analogous carbon environment data). Retrieved from [Link]

  • Doc Brown's Chemistry. (2024).[1][2] Proton NMR spectrum of 2-methylpropan-2-ol (tert-butyl alcohol). (Reference for tert-butyl group chemical shifts). Retrieved from [Link]

Sources

A Comparative Review of Synthetic Routes to Secondary Benzylamines for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Secondary benzylamines are a cornerstone structural motif in a multitude of applications, ranging from active pharmaceutical ingredients (APIs) to materials science and agrochemicals. Their synthesis is a frequent undertaking in research and development laboratories. The choice of synthetic route is a critical decision, dictated by factors such as substrate scope, functional group tolerance, scalability, atom economy, and overall efficiency. This guide provides an in-depth, comparative analysis of the most prevalent and field-proven methodologies for the synthesis of secondary benzylamines, offering insights to aid researchers in selecting the optimal path for their specific target molecules. We will delve into the mechanistic underpinnings, provide validated experimental protocols, and present a clear comparison of the key performance indicators for each major strategy.

Reductive Amination: The Workhorse of C-N Bond Formation

Reductive amination is arguably the most widely employed method for the synthesis of secondary benzylamines due to its versatility, broad substrate scope, and the common availability of starting materials—an aldehyde (benzaldehyde derivative) and a primary amine.[1][2] The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the target amine.[3]

Mechanistic Rationale

The reaction is typically a one-pot procedure.[4] It begins with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the benzaldehyde. This is followed by dehydration to form a Schiff base, or imine. A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond to furnish the secondary benzylamine.[5][6] The choice of reducing agent is critical; it must be mild enough to not reduce the starting aldehyde but potent enough to reduce the imine intermediate.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice for this reason, as is sodium cyanoborohydride (NaBH₃CN).[8]

Reductive_Amination R1_CHO R¹-CHO (Benzaldehyde) Hemiaminal Hemiaminal Intermediate R1_CHO->Hemiaminal + R²-NH₂ R2_NH2 R²-NH₂ (Primary Amine) R2_NH2->Hemiaminal ReducingAgent [H] (e.g., NaBH(OAc)₃) Product R¹-CH₂-NH-R² (Secondary Benzylamine) ReducingAgent->Product Reduction Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O Imine->Product

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Synthesis of N-Benzyl-4-methoxyaniline
  • Reactant Preparation: To a solution of p-anisidine (1.23 g, 10 mmol) in 1,2-dichloroethane (DCE, 40 mL) is added benzaldehyde (1.06 g, 10 mmol).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).[9]

  • In Situ Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.54 g, 12 mmol) is added to the mixture in one portion.

  • Reaction Completion: The reaction is stirred at room temperature for 12-24 hours until the starting materials are consumed, as monitored by TLC or LC-MS.[9]

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with dichloromethane (DCM, 2 x 20 mL).[9]

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure N-benzyl-4-methoxyaniline.

Nucleophilic Substitution: A Direct and Classical Approach

The direct N-alkylation of a primary amine with a benzyl halide (e.g., benzyl bromide or chloride) is a classical and straightforward method for forming the benzylic C-N bond.[9] This reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[10]

Mechanistic Rationale

The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.[11] This occurs in a single, concerted step where the C-N bond forms as the carbon-halogen bond breaks.[10][12] A significant challenge with this method is controlling over-alkylation.[8] The secondary benzylamine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts as byproducts.[13] This can be mitigated by using a large excess of the primary amine or by employing specific bases like cesium carbonate, which has been shown to promote selective mono-N-alkylation.[13][14]

SN2_Reaction R_NH2 R-NH₂ (Primary Amine) TS [R-H₂N---Bn---X]ᵟ⁻ (Transition State) R_NH2->TS Bn_X Bn-X (Benzyl Halide) Bn_X->TS Product R-NH-Bn (Secondary Benzylamine) TS->Product HX H-X

Caption: Sₙ2 mechanism for direct N-alkylation.

Experimental Protocol: Synthesis of N-Butylbenzylamine
  • Reactant Preparation: In a round-bottom flask, benzylamine hydrobromide (2.0 g, 10.6 mmol) and n-butyl bromide (1.45 g, 10.6 mmol) are dissolved in dimethylformamide (DMF, 20 mL).

  • Base Addition: Triethylamine (2.36 g, 23.3 mmol, 2.2 eq.) is added to the stirred solution. The use of the amine hydrobromide salt and a suitable base helps to control the reaction by keeping the more nucleophilic secondary amine product protonated and less reactive.[15]

  • Reaction: The mixture is stirred at room temperature for 8 hours. The reaction progress is monitored by TLC.[15]

  • Work-up: Upon completion, the reaction mixture is poured into water (50 mL) and extracted with diethyl ether (3 x 30 mL).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by flash column chromatography to afford N-butylbenzylamine.[15]

Buchwald-Hartwig Amination: A Modern Cross-Coupling Strategy

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines, including N-aryl benzylamines.[16] While typically used to form bonds between an aryl halide and an amine, it is also highly effective for coupling benzyl halides with primary amines.[17][18]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the benzyl halide to a Pd(0) complex, forming a Pd(II) intermediate.[16] The primary amine then coordinates to the palladium center. A base deprotonates the coordinated amine, forming a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the secondary benzylamine product and regenerates the active Pd(0) catalyst.[16][17] The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle.[17]

Buchwald_Hartwig Pd0 Pd(0)Lₙ OxAdd Bn-Pd(II)(X)Lₙ Pd0->OxAdd Oxidative Addition AmineCoord [Bn-Pd(II)(RNH₂)Lₙ]⁺X⁻ OxAdd->AmineCoord Amine Coordination Amido Bn-Pd(II)(NHR)Lₙ AmineCoord->Amido Deprotonation BaseH [Base-H]⁺X⁻ AmineCoord->BaseH Amido->Pd0 Reductive Elimination Product Bn-NHR Amido->Product BnX Bn-X BnX->OxAdd RNH2 R-NH₂ RNH2->AmineCoord Base Base Base->Amido

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-(4-methylphenyl)benzylamine
  • Catalyst Preparation: A flask is charged with Pd(OAc)₂ (2.2 mg, 0.01 mmol), the phosphine ligand BINAP (9.3 mg, 0.015 mmol), and cesium carbonate (Cs₂CO₃, 488 mg, 1.5 mmol).[19] The flask is evacuated and backfilled with argon three times.

  • Reactant Addition: Toluene (2 mL), 4-bromotoluene (171 mg, 1.0 mmol), and benzylamine (129 mg, 1.2 mmol) are added via syringe.[20]

  • Reaction: The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aryl bromide.[19]

  • Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired N-(4-methylphenyl)benzylamine.

Comparative Analysis

The selection of a synthetic route is a multi-faceted decision. The following table provides a comparative summary of the three discussed methodologies.

Parameter Reductive Amination Nucleophilic Substitution (Sₙ2) Buchwald-Hartwig Amination
Typical Yield 60-98%[21][22]Variable, often lower due to over-alkylation[14][22]70-95%
Reaction Time 0.5 - 24 hours[21][22]1 - 24 hours[14]12 - 48 hours[19]
Temperature Room Temperature to 70 °C[21]Room Temperature to 100 °C[21]70 - 110 °C
Key Advantages Wide substrate scope, one-pot procedure, mild conditions, avoids over-alkylation.[21]Simple, no catalyst required, readily available starting materials.Excellent functional group tolerance, high yields, predictable selectivity.[16]
Key Disadvantages Requires a stoichiometric, selective reducing agent.[21]Prone to over-alkylation, may require a large excess of one reactant.[9][13]Requires expensive palladium catalyst and ligands, sensitive to air and moisture.
Best For General synthesis, complex molecules with sensitive functional groups.Simple, cost-sensitive syntheses where purification of mixtures is feasible.Synthesizing N-aryl benzylamines or when other methods fail due to functional group incompatibility.

graph TD {
subgraph "Decision Workflow"
direction LR
A[Define Target Secondary Benzylamine] --> B{Starting Materials?};
B -- "Aldehyde + Amine" --> C[Reductive Amination];
B -- "Benzyl Halide + Amine" --> D{Aryl or Alkyl Amine?};
D -- "Alkyl Amine" --> E[Nucleophilic Substitution (Sₙ2)];
D -- "Aryl Amine" --> F[Buchwald-Hartwig Amination];
C --> G[High Scope & Mild Conditions];
E --> H[Simple & Cost-Effective, Risk of Over-alkylation];
F --> I[High Selectivity & Functional Group Tolerance];
end
style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style D fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style G fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124
style H fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124
style I fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124

}

Caption: Decision workflow for selecting a synthetic route.

Conclusion

The synthesis of secondary benzylamines can be approached through several robust and well-established methods.

  • Reductive amination stands out as the most versatile and generally preferred method, offering a one-pot procedure with high yields and excellent control over selectivity.[1][8]

  • Direct N-alkylation via nucleophilic substitution offers the simplest and most atom-economical route, but its practical application is often hampered by a lack of selectivity, leading to challenging purification steps.[9][15] Strategies using specific bases or amine salts can improve its utility.[14][15]

  • Buchwald-Hartwig amination represents a modern, powerful alternative, particularly for the synthesis of N-aryl benzylamines, providing high yields and broad functional group tolerance where other methods may fail, albeit at a higher cost due to the palladium catalyst.[16]

Ultimately, the optimal choice depends on a careful evaluation of the specific substrate, project timelines, budget, and available resources. By understanding the mechanistic nuances and practical considerations of each route, researchers can make informed decisions to efficiently and effectively achieve their synthetic goals.

References

  • Wikipedia. Reductive amination. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Master Organic Chemistry. (2017-09-01). Reductive Amination, and How It Works. [Link]

  • Chemistry LibreTexts. (2023-01-22). Reductive Amination. [Link]

  • YouTube. (2016-12-29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • YouTube. (2020-07-20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. [Link]

  • Organic Chemistry Data. (2026-01-24). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Quora. (2016-12-05). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. [Link]

  • Master Organic Chemistry. (2012-07-04). The SN2 Reaction Mechanism. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry Steps. SN2 Reaction Mechanism. [Link]

  • Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]

  • Wikipedia. SN2 reaction. [Link]

  • SpringerLink. Comparison of Different Reducing Systems in the Synthesis of Functionally Substituted Benzylamines from Alkyl Aryl Ketones and Aromatic Aldehydes. [Link]

  • ResearchGate. Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [Link]

  • Google Patents.
  • CORE. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]

  • ScienceDirect. Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • Digital Commons @ USF. Efficient synthesis of secondary amines by selective alkylation of primary amines. [Link]

  • ResearchGate. (2014-05-30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • ResearchGate. (2025-08-07). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]

  • Organic Chemistry Portal. Synthesis of benzylic amines. [Link]

  • Organic Chemistry Portal. Benzylamine synthesis by C-C coupling. [Link]

  • Organic Letters. (2024-06-04). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

Sources

Comparative Electro-Optic Profiling of N-Benzyl Aniline Derivatives: BNA vs. Legacy Organics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Electro-Optic Effects of N-Benzyl Aniline Derivatives Content Type: Technical Comparison Guide Audience: Materials Scientists, Physicists, and Pharmaceutical/Chemical Researchers.[1]

Executive Summary

The search for organic nonlinear optical (NLO) crystals has long been driven by the need to bridge the "Terahertz Gap" (0.1–10 THz).[1] While inorganic crystals like KDP (Potassium Dihydrogen Phosphate) offer stability, they lack the high optical nonlinearity required for efficient THz generation.[1] Conversely, classic organic chromophores like DAST offer high nonlinearity but suffer from hygroscopicity and poor mechanical processability.[1]

This guide focuses on N-benzyl-2-methyl-4-nitroaniline (BNA) , a derivative engineered to solve the "crystallographic paradox" of its parent compounds. We compare BNA against its structural precursors (N-benzyl-4-nitroaniline) and high-performance competitors (DAST, MNA), providing experimental protocols for crystal growth and electro-optic characterization.

Molecular Architecture & Design Logic

To understand the performance of N-benzyl aniline derivatives, one must analyze the relationship between molecular structure and crystal packing.[1]

  • The Chromophore: The core mechanism is the Donor-

    
    -Acceptor (D-
    
    
    
    -A) system. The amino group acts as the donor, the benzene ring as the bridge, and the nitro group as the acceptor.[1] This creates a large molecular hyperpolarizability (
    
    
    ).[1]
  • The Centrosymmetry Problem: A single molecule may have high

    
    , but if the molecules pack in an antiparallel (centrosymmetric) fashion in the crystal lattice, the macroscopic second-order nonlinearity (
    
    
    
    ) cancels out to zero.[1]
  • The BNA Solution:

    • Parent Molecule (N-benzyl-4-nitroaniline): Often crystallizes in centrosymmetric space groups (e.g.,

      
      ), rendering it useless for second-order NLO applications.
      
    • BNA (N-benzyl-2-methyl-4-nitroaniline): The addition of a methyl group at the ortho position of the aniline ring induces steric hindrance. This forces the molecule into a bent conformation, preventing centrosymmetric stacking and promoting crystallization in the non-centrosymmetric orthorhombic space group (

      
      ).[1]
      
Comparative Performance Metrics

The following data highlights why BNA has become the standard for organic THz generation compared to inorganic standards (KDP) and other organics (Urea, MNA, DAST).

Table 1: Electro-Optic and Physical Properties Comparison

MaterialClassd33 (pm/V)SHG Efficiency (vs. Urea)Cut-off

(nm)
HygroscopicityCrystal Growth Method
BNA N-benzyl derivative ~234 ~2.3x ~430 No (Stable) Solution / Bridgman
MNA Methyl-nitroaniline~250High~450NoDifficult (Needles)
DAST Organic Salt~1000+Very High~700Yes (High) Solution (Slow)
Urea Organic Std.[1]1.41.0 (Ref)200YesSolution
KDP Inorganic Std.[1]0.39~0.12x180YesSolution

Key Insights:

  • Nonlinearity: BNA exhibits a

    
     coefficient roughly 10x higher  than inorganic standards and comparable to MNA.[1][2]
    
  • Processability: Unlike MNA, which grows as thin, fragile needles that are hard to orient, BNA grows as large, bulk crystals that can be cut and polished.[1]

  • Environmental Stability: Unlike DAST, BNA is non-hygroscopic .[1] It does not degrade in ambient humidity, a critical factor for long-term device integration.

Experimental Protocols
Protocol A: High-Quality Crystal Growth (Solution Method)

While BNA can be grown via the Vertical Bridgman method, solution growth yields crystals with lower defect densities, essential for minimizing scattering in THz applications.[1]

Objective: Grow single crystals of BNA >5mm size. Solvent System: Methanol or Ethanol (High solubility gradient).[1]

Workflow Visualization:

CrystalGrowth Start Raw BNA Synthesis (Reaction of 2-methyl-4-nitroaniline with Benzyl Bromide) Purify Purification (Recrystallization x3 in Methanol) Start->Purify Sat Saturation Profile (Determine Solubility Curve) Purify->Sat Seed Seed Generation (Spontaneous Nucleation) Sat->Seed Growth Slow Cooling Growth (0.1°C/day drop) Seed->Growth Insert Seed Growth->Growth Monitor Transparency Harvest Harvest & Polishing (Cut along (010) face) Growth->Harvest

Figure 1: Solution growth workflow for optical-quality BNA crystals.

Step-by-Step Methodology:

  • Synthesis: React 2-methyl-4-nitroaniline with benzyl bromide in the presence of a base (

    
    ) in DMF. Reflux for 6 hours.
    
  • Purification: The crude product is yellow. Recrystallize at least three times from methanol to remove ionic impurities which cause optical scattering.[1]

  • Seed Preparation: Prepare a saturated solution at 45°C. Allow to cool rapidly to room temperature to trigger spontaneous nucleation. Select a defect-free micro-crystal as the seed.

  • Growth Run: Suspend the seed in a saturated methanol solution at 45°C. Lower the temperature at a rate of 0.1°C to 0.5°C per day .

  • Harvesting: Once the crystal reaches desired dimensions (typically 2-4 weeks), remove and wash with hexane (non-solvent) to prevent surface clouding.[1]

Protocol B: Kurtz-Perry Powder SHG Test

To rapidly validate the non-centrosymmetric nature of a new N-benzyl derivative before investing in single-crystal growth.

  • Preparation: Grind the crystalline sample into a fine powder (graded sieves: 100–150

    
    ).
    
  • Reference: Prepare a KDP or Urea sample with identical particle size.[1]

  • Excitation: Irradiate the packed capillary tube with a Q-switched Nd:YAG laser (1064 nm).[1]

  • Detection: Measure the intensity of the green light (532 nm) emission using a photomultiplier tube fitted with a 532 nm bandpass filter.[1]

  • Calculation:

    
    
    
Mechanism of Action: THz Generation

BNA is unique because it allows for Difference Frequency Generation (DFG) .[1] Two incident optical waves (


 and 

) interact within the crystal to produce a third wave at the difference frequency (

).[1]

Why BNA Excels here: The "Type-0" phase matching condition allows the generated THz wave to propagate collinearly with the optical pump, maximizing the interaction length.[1]

THzMechanism Pump1 Pump Beam (ω1) ~800-900nm Crystal BNA Crystal (Non-Centrosymmetric χ(2)) Pump1->Crystal Pump2 Signal Beam (ω2) (Tunable) Pump2->Crystal Polarization Induced Polarization P ~ χ(2)E1E2 Crystal->Polarization Charge Transfer (Donor -> Acceptor) Output THz Radiation (0.1 - 15 THz) Polarization->Output DFG Process

Figure 2: Difference Frequency Generation (DFG) pathway in BNA crystals.

References
  • Hashimoto, H. et al. (2008).[1] "Widely tunable terahertz-wave generation using an N-benzyl-2-methyl-4-nitroaniline crystal."[3] Optics Letters.[1] Link

  • Miyamoto, K. et al. (2019).[1] "Terahertz generation and optical properties of N-benzyl-2-methyl-4-nitroaniline single crystals." Materials Letters. Link[1]

  • Kuroda, H. et al. (2007).[1] "Crystal growth and optical properties of N-benzyl-2-methyl-4-nitroaniline." Journal of Crystal Growth. Link[1]

  • Kurtz, S. K.[1][4] & Perry, T. T. (1968).[1] "A Powder Technique for the Evaluation of Nonlinear Optical Materials." Journal of Applied Physics. Link[1]

  • Prathap, S. & Madhavan, J. (2015).[1] "Growth, optical and thermal studies on N-benzyl-2-methyl-4-nitroaniline." IOP Conference Series: Materials Science and Engineering. Link[1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(4-chlorobenzyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the necessary protocols for waste identification, segregation, storage, and final disposal, ensuring the safety of laboratory personnel and the protection of our environment.

I. Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the potential hazards is crucial. Based on analogous compounds, N-(4-chlorobenzyl)-2-methylpropan-2-amine should be treated as a hazardous substance with the following potential characteristics:

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.[2]
Skin Corrosion/Irritation Causes skin burns and irritation.[1][2][1][2]
Serious Eye Damage/Irritation Corrosive to the eyes and may cause severe damage.[1][2][1][2]
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.[3][3]

Causality of Hazards: The presence of the amine functional group contributes to the corrosive nature of the compound, as amines are basic.[4] The chlorinated benzyl group can contribute to its toxicity and persistence in the environment.

II. Personal Protective Equipment (PPE) - Your First Line of Defense

Due to the corrosive and toxic nature of this compound, the following PPE is mandatory when handling the compound or its waste:

  • Eye Protection: Chemical safety goggles are essential. In cases of potential splashing, a face shield should also be worn.[1]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.[5]

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[5]

  • Respiratory Protection: If handling the compound in a poorly ventilated area or if there is a risk of aerosol formation, a respirator with an appropriate organic vapor cartridge is necessary.[6]

III. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound waste.

Step 1: Waste Segregation - Preventing Hazardous Reactions

Proper segregation is the most critical step in chemical waste management.

  • Designated Waste Stream: this compound waste must be collected in a designated container for halogenated organic waste .[7]

  • Incompatibility: Never mix this waste with other chemical waste streams, especially acids, oxidizing agents, or other reactive chemicals.[2][8] Amines can react vigorously with acids.[4]

Step 2: Containerization - Secure and Compliant Storage

The integrity of the waste container is vital to prevent leaks and spills.

  • Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[9][10] The container must be in good condition, free from cracks or damage.[9]

  • Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[10]

  • Closure: Keep the container tightly sealed at all times, except when adding waste.[8][9][11]

Step 3: Labeling - Clear and Accurate Identification

Proper labeling is a regulatory requirement and crucial for the safety of all personnel.

  • Hazardous Waste Label: Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[9]

  • Contents: Clearly list all the chemical constituents of the waste, including this compound and any solvents, by their full chemical names.[12]

  • Hazard Pictograms: Include the appropriate GHS pictograms for corrosive and toxic hazards.

  • Contact Information: Provide the name and contact information of the responsible researcher or laboratory.

Step 4: Accumulation and Storage - Maintaining a Safe Environment

Temporary storage of the waste within the laboratory must be handled with care.

  • Storage Location: Store the waste container in a designated and well-ventilated satellite accumulation area (SAA).[9]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[12] This is to contain any potential leaks or spills.

  • Segregation: Store the container away from incompatible materials, direct sunlight, and heat sources.[8][11]

Step 5: Final Disposal - Professional Handling

  • Licensed Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8]

  • Regulatory Compliance: Ensure that the disposal process complies with all local, state, and federal regulations.

IV. Emergency Procedures - Preparedness is Key

In the event of an accidental release, immediate and appropriate action is critical.

  • Spill Response:

    • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

    • Alert: Notify your supervisor and the institutional EHS office immediately.

    • Contain: For small spills, if you are trained and it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[7] Do not use combustible materials like paper towels.

    • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and contaminated items and place them in a labeled hazardous waste container.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek immediate medical attention.[2]

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency Protocol start Start: Generation of Waste assess_hazards Assess Hazards (Corrosive, Toxic) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe spill Spill Occurs assess_hazards->spill Potential Incident segregate Segregate as Halogenated Organic Waste don_ppe->segregate containerize Use Labeled, Compatible Container segregate->containerize store Store in Secondary Containment in SAA containerize->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end spill_response Follow Spill Response Protocol spill->spill_response

Caption: Disposal workflow for this compound.

References

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • Promain Paints. Safety Data Sheet. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry. [Link]

  • Vita-D-Chlor. Guidance Manual for the Disposal of Chlorinated Water. [Link]

  • U.S. Environmental Protection Agency. Method 612: Chlorinated Hydrocarbons. [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorobenzyl)-2-methylpropan-2-amine
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N-(4-chlorobenzyl)-2-methylpropan-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.